Product packaging for Fenchlorphos(Cat. No.:CAS No. 299-84-3)

Fenchlorphos

Cat. No.: B1679524
CAS No.: 299-84-3
M. Wt: 321.5 g/mol
InChI Key: JHJOOSLFWRRSGU-UHFFFAOYSA-N
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Description

Ronnel is a white to light-tan crystalline solid. Mp: 41 °C, Density :1.49 g cm-3 at 25 °C. Biocidal (toxic to all animal life in differing degrees) by its action as a cholinesterase inhibitor. Used as an insecticide. Degrades readily in the environment by hydrolysis and oxidation.
Fenchlorphos is an organic thiophosphate.
Ronnel is a synthetic organic thiophosphate compound and organophosphate acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a colorless or white to light tan crystalline solid with a mercaptan odor, and exposure occurs by inhalation, ingestion, or contact.
RONNEL is a small molecule drug with a maximum clinical trial phase of II.
This compound was heading 1972-95 (Prov 1972-73);  RONNEL was see this compound 1975-95;  use this compound (NM) to search this compound 1972-95

Structure

2D Structure

Chemical Structure Depiction
molecular formula (CH3O)2PSOC6H2Cl3<br>C8H8Cl3O3PS<br>C8H8Cl3O3PS B1679524 Fenchlorphos CAS No. 299-84-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethoxy-sulfanylidene-(2,4,5-trichlorophenoxy)-λ5-phosphane
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InChI

InChI=1S/C8H8Cl3O3PS/c1-12-15(16,13-2)14-8-4-6(10)5(9)3-7(8)11/h3-4H,1-2H3
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InChI Key

JHJOOSLFWRRSGU-UHFFFAOYSA-N
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Canonical SMILES

COP(=S)(OC)OC1=CC(=C(C=C1Cl)Cl)Cl
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DSSTOX Substance ID

DTXSID2034885
Record name Fenchlorphos
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Molecular Weight

321.5 g/mol
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Physical Description

Ronnel is a white to light-tan crystalline solid. Mp: 41 °C, Density :1.49 g cm-3 at 25 °C. Biocidal (toxic to all animal life in differing degrees) by its action as a cholinesterase inhibitor. Used as an insecticide. Degrades readily in the environment by hydrolysis and oxidation., White to light-tan, crystalline solid. [insecticide] [Note: A liquid above 106 degrees F.]; [NIOSH], WHITE POWDER., White to light-tan, crystalline solid., White to light-tan, crystalline solid. [insecticide] [Note: A liquid above 106 °F.]
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Boiling Point

Decomposes (NIOSH, 2023), 97 °C @ 0.013 mbar, BP: decomposes., decomposes, Decomposes
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Solubility

0.004 % at 77 °F (NIOSH, 2023), IN WATER: 0.004 G/100 ML @ 25 °C; FREELY SOL IN CARBON TETRACHLORIDE, ETHER, METHYLENE CHLORIDE, Readily sol in most organic solvents: in acetone 908, chloroform 347, toluene 592, xylene 503, methanol 25, kerosene 37 (all in g/100 ml), water solubility = 1 mg/l @ 20 °C, Solubility in water at 20 °C: none, (77 °F): 0.004%
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Density

1.49 at 77 °F (NIOSH, 2023) - Denser than water; will sink, 1.485 @ 25 °C/4 °C, Relative density (water = 1): 1.48, 1.49 at 77 °F, (77 °F): 1.49
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Vapor Pressure

0.0008 mmHg at 77 °F (NIOSH, 2023), 0.0008 [mmHg], 8X10-4 MM HG @ 25 °C, Vapor pressure, Pa at 25 °C:, 0.0008 mmHg, (77 °F): 0.0008 mmHg
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Impurities

The analysis of technical organophosphorus insecticides by (31)P nuclear magnetic resonance showed the major known toxic contaminants to be simple trialkyl phosphorothio- and -dithioic acid esters and the S-alkyl insecticide isomers. Small amt of the bis derivatives & the dithiopyrophosphate were also detected. These contaminants included both byproducts from the synthesis as well as degradation products. This procedure was used to analyze ... technical grade products /including/ ronnel.
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Color/Form

COLORLESS CRYSTALS, WHITE CRYSTALLINE POWDER, WHITE TO LIGHT TAN CRYSTALLINE SOLID, Powder or granules, White to light tan, crystalline solid [Note: A liquid above 106 degrees F].

CAS No.

299-84-3
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Record name Phosphorothioic acid, O,O-dimethyl O-(2,4,5-trichlorophenyl) ester
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Melting Point

106 °F (NIOSH, 2023), 41 °C, 106 °F
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of O,O-dimethyl O-(2,4,5-trichlorophenyl) phosphorothioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of O,O-dimethyl O-(2,4,5-trichlorophenyl) phosphorothioate, an organophosphate compound commonly known as Fenchlorphos or Ronnel. This document details the primary synthesis pathway, presents key quantitative data for the involved chemical entities, and outlines a representative experimental protocol.

Core Synthesis Pathway

The predominant method for synthesizing O,O-dimethyl O-(2,4,5-trichlorophenyl) phosphorothioate is through a condensation reaction. This process involves the reaction of 2,4,5-trichlorophenol with O,O-dimethyl phosphorochloridothioate. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct formed during the reaction, and under anhydrous conditions to prevent hydrolysis of the reactants and products.

An alternative, yet related, approach involves the initial formation of an alkali metal salt of 2,4,5-trichlorophenol, such as sodium 2,4,5-trichlorophenate, which is then reacted with O,O-dimethyl phosphorochloridothioate.

Quantitative Data

The following table summarizes key quantitative data for the final product and its primary reactants.

PropertyO,O-dimethyl O-(2,4,5-trichlorophenyl) phosphorothioate2,4,5-TrichlorophenolO,O-Dimethyl phosphorochloridothioate
Synonyms This compound, RonnelDowicide 2Dimethyl chlorothiophosphate, Methyl PCT
CAS Number 299-84-395-95-42524-03-0
Molecular Formula C₈H₈Cl₃O₃PSC₆H₃Cl₃OC₂H₆ClO₂PS
Molecular Weight 321.55 g/mol [1][2]197.45 g/mol [3]160.56 g/mol
Appearance White to light-tan crystalline solid[1]Colorless needles, gray flakes or off-white lumpy solid[4][5]Colorless to light amber liquid with a stench[6]
Melting Point 41 °C[1]67-69 °C[3]Not applicable
Boiling Point 97 °C at 0.01 mmHg248 °C at 740 mmHg[3]151-153 °F at 16 mmHg[7]
Density 1.49 g/cm³ at 25 °C[1]1.678 g/cm³ at 25 °C[5]1.32 g/cm³ at 25 °C[7]

Experimental Protocol

The following is a representative experimental protocol for the synthesis of O,O-dimethyl O-(2,4,5-trichlorophenyl) phosphorothioate. This protocol is based on established chemical principles for this type of condensation reaction. Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.

Materials:

  • 2,4,5-Trichlorophenol

  • O,O-Dimethyl phosphorochloridothioate

  • Anhydrous base (e.g., triethylamine or pyridine)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A dried, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with 2,4,5-trichlorophenol and an anhydrous solvent.

  • Addition of Base: An equimolar amount of an anhydrous base (e.g., triethylamine) is added to the flask to act as a scavenger for the HCl that will be produced.

  • Addition of Phosphorylating Agent: O,O-dimethyl phosphorochloridothioate is added dropwise to the stirred solution at a controlled temperature, typically ranging from room temperature to a gentle reflux, depending on the solvent used.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the consumption of the starting materials.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The precipitated salt of the base (e.g., triethylamine hydrochloride) is removed by filtration. The filtrate is then washed sequentially with a dilute acid solution, water, and brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent or by column chromatography to yield pure O,O-dimethyl O-(2,4,5-trichlorophenyl) phosphorothioate.

Mandatory Visualization

Synthesis_Pathway TCP 2,4,5-Trichlorophenol Base Base (e.g., Triethylamine) Product O,O-dimethyl O-(2,4,5-trichlorophenyl) phosphorothioate TCP->Product DMPCT O,O-Dimethyl phosphorochloridothioate DMPCT->Product Base->Product Byproduct Base Hydrochloride Base->Byproduct

Caption: Synthesis of this compound via condensation reaction.

This diagram illustrates the primary synthesis pathway of O,O-dimethyl O-(2,4,5-trichlorophenyl) phosphorothioate. 2,4,5-Trichlorophenol and O,O-dimethyl phosphorochloridothioate are the main reactants, which, in the presence of a base, yield the final product and a salt byproduct.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Fenchlorphos Crystalline Solid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core chemical and physical properties of Fenchlorphos, a crystalline organophosphate insecticide. The information is curated to support research, development, and analytical activities. All quantitative data are summarized in structured tables for ease of reference, and detailed experimental methodologies are provided for key analytical procedures.

Core Chemical and Physical Properties

This compound, also known as Ronnel, is a white to light-tan crystalline solid.[1] It is characterized as an organothiophosphate and functions as an acetylcholinesterase inhibitor.[1][2][3] Its stability is pH-dependent; it is stable in neutral and acidic media but is susceptible to hydrolysis in alkaline conditions.[1] When heated to decomposition, it emits highly toxic fumes containing hydrogen chloride, phosphorus oxides, and sulfur oxides.[4]

General and Structural Information
PropertyValueSource
Chemical Name O,O-dimethyl O-(2,4,5-trichlorophenyl) phosphorothioate[5]
CAS Number 299-84-3[5][6]
Molecular Formula C₈H₈Cl₃O₃PS[1][5][6]
Molecular Weight 321.55 g/mol [1][5][6]
Appearance White to light-tan crystalline solid/powder[1][4]
Odor Mercaptan-like odor[1]
Physical Properties
PropertyValueConditionsSource
Melting Point 41 °C (106 °F)-[1][2][5][6]
Boiling Point DecomposesAt standard pressure[1]
97 °CAt 0.013 mbar (9.8 x 10⁻³ Torr)[1][2][5][6]
Density 1.49 g/cm³At 25 °C (77 °F)[1]
1.485 g/cm³At 25 °C[5][6]
Vapor Pressure 0.0008 mmHg (0.106 Pa)At 25 °C (77 °F)[1]
1.1 x 10⁻⁴ kPaAt 25 °C
Octanol-Water Partition Coefficient (log P) 4.88-[2]
Solubility Data
SolventSolubilityTemperatureSource
Water 40 mg/LRoom Temperature[2][5]
DMSO 100 mg/mL-[3][7]
Acetone Soluble-[5]
Carbon Tetrachloride Soluble-[5]
Ether Soluble-[5]
Kerosene Soluble-[5]
Methylene Chloride Soluble-[5]
Toluene Soluble-[5]
Chloroform 3,470,000 mg/L20 °C[2]
Xylene 5,030,000 mg/L20 °C[2]

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[1][2][3] In a normal synaptic process, acetylcholine (ACh) is released into the synaptic cleft, binds to postsynaptic receptors to propagate a nerve signal, and is then rapidly broken down by AChE. This compound, particularly after metabolic activation to its oxygen analog (this compound-oxon), phosphorylates the serine hydroxyl group in the active site of AChE. This forms a stable, covalent bond, rendering the enzyme inactive. The resulting accumulation of ACh in the synaptic cleft leads to overstimulation of cholinergic receptors, causing neurotoxicity.

Fenchlorphos_MoA cluster_synapse Synaptic Cleft cluster_inhibition Inhibition Pathway cluster_result Result ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Products ACh_Accumulation ACh Accumulation This compound This compound This compound->AChE Inhibits AChE_Inhibited Inhibited AChE Overstimulation Receptor Overstimulation ACh_Accumulation->Overstimulation

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of the purity of a crystalline solid.[8][9] Pure substances typically exhibit a sharp melting point range of 0.5-1.0°C.[9]

Principle: A small, finely powdered sample of the crystalline solid is heated slowly in a capillary tube. The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[9]

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and homogeneous.[8] If necessary, crush any coarse crystals into a fine powder using a mortar and pestle to ensure efficient and uniform heat transfer.[8]

  • Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample.[9] Tap the sealed end of the tube gently on a hard surface to pack the powder down. The packed sample height should be approximately 1-2 mm.[10]

  • Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., a DigiMelt or Mel-Temp).[9][11]

  • Approximate Determination (Optional but Recommended): Heat the sample rapidly (e.g., 10-20°C/min) to quickly determine an approximate melting range.[10][11] Allow the apparatus to cool significantly before the precise determination.

  • Precise Determination: Heat the sample again, rapidly at first until the temperature is about 15-20°C below the approximate melting point.[11] Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[9][10]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting point is reported as the range T₁ - T₂.

Melting_Point_Workflow start Start prep Prepare Sample (Dry & Powder) start->prep pack Pack Capillary Tube (1-2 mm height) prep->pack place Insert into Apparatus pack->place heat_fast Rapid Heating (10-20°C/min) place->heat_fast approx_mp Determine Approx. MP heat_fast->approx_mp Optional heat_slow Slow Heating (1-2°C/min near MP) heat_fast->heat_slow Direct cool Cool Apparatus approx_mp->cool cool->heat_slow record Record T₁ (start) & T₂ (end) heat_slow->record end End record->end

Caption: Experimental workflow for melting point determination.
Analysis by Gas Chromatography (GC)

Gas chromatography is the preferred method for the accurate and sensitive determination of this compound residues.[12] Various detectors can be used, including the Flame Photometric Detector (FPD), which is selective for phosphorus and sulfur, and the Nitrogen-Phosphorus Detector (NPD).[13]

Principle: The sample extract is injected into the GC, where it is vaporized. The volatile components, including this compound, are separated as they travel through a capillary column based on their boiling points and interaction with the column's stationary phase. A detector at the end of the column generates a signal proportional to the amount of analyte eluting.

Methodology:

  • Sample Preparation (QuEChERS Method Example):

    • Homogenize a representative sample (e.g., 10g of fruit or vegetable).

    • Perform an extraction using a suitable solvent like acetonitrile.

    • Add an internal or volumetric standard (e.g., a 5 ppm solution of this compound in hexane if analyzing other pesticides) before injection.[14]

    • Conduct a cleanup step using solid-phase extraction (SPE) with materials like graphitized carbon black (GCB) to remove matrix interferences.[15]

    • Reconstitute the final extract in a suitable solvent (e.g., acetone/hexane).[14]

  • Instrumentation (Example Conditions):

    • System: Gas chromatograph coupled with a mass spectrometer (GC-MS/MS) or a specific detector like FPD or NPD.[13][14]

    • Column: Fused-silica capillary column (e.g., HP-5MS, 30 m x 0.250 mm, 0.25 µm film).[16]

    • Injection: 1-2 µL in splitless mode.[14][16]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[16]

    • Oven Program: An initial temperature of ~80°C, followed by a ramp of 20-30°C/min up to a final temperature of ~280-310°C, held for several minutes.[16][17]

    • Detector: FPD (Phosphorus mode) or MS/MS using Multiple Reaction Monitoring (MRM) for high selectivity.[15][17]

  • Quantification:

    • Prepare a calibration curve using analytical standards of this compound at known concentrations.

    • Identify the this compound peak in the sample chromatogram based on its retention time.

    • Quantify the concentration by comparing the peak area of the sample to the calibration curve.

Caption: Relationship between temperature and the physical state of this compound.

References

Environmental fate and degradation pathways of Fenchlorphos in soil and water

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenchlorphos, also known as Ronnel, is an organothiophosphate insecticide formerly used to control insects on livestock and in food storage areas.[1] Its chemical name is O,O-dimethyl O-(2,4,5-trichlorophenyl) phosphorothioate.[1][2] As with many organophosphate pesticides, understanding its behavior and persistence in the environment is critical for assessing its potential impact. Although its registration was canceled and production ceased in the United States, existing stocks and its historical use necessitate a clear understanding of its environmental fate.[1] This technical guide provides an in-depth summary of the degradation pathways of this compound in soil and water, supported by quantitative data and detailed experimental methodologies.

Physicochemical Properties

A substance's environmental behavior is largely dictated by its physical and chemical properties.

PropertyValueSource
Chemical Formula C₈H₈Cl₃O₃PS[1][2]
Molecular Weight 321.55 g/mol [1][2]
Physical State White to light-tan crystalline solid[1]
Melting Point 41 °C[1]
Water Solubility Practically insoluble[3]
Synonyms Ronnel, Etrolene, Korlan, Trolene, Nankor[1][4]

Environmental Fate

The fate of this compound in the environment is governed by several processes, including adsorption, volatilization, and leaching, which dictate its distribution between soil, water, and air.

In Soil:

  • Adsorption and Leaching: this compound exhibits low leaching potential from soil.[1] This is attributed to its high soil organic carbon-water partitioning coefficient (Koc), which indicates strong adsorption to soil particles.[1] Pesticides that are strongly bound to soil are less likely to move with water through the soil profile into groundwater.[5][6]

  • Volatilization: Based on its low vapor pressure and high Koc value, volatilization is not considered an important dissipation pathway for this compound from soil.[1]

  • Surface Degradation: Photolysis, or degradation by sunlight, is not a significant factor for this compound in soil due to the attenuation of light by soil particles.[1][5]

In Water:

This compound can enter aquatic systems through runoff or spray drift. Once in water, its fate is primarily determined by hydrolysis, photolysis, and microbial degradation.

Degradation Pathways

This compound degrades in the environment through a combination of abiotic (chemical, light-induced) and biotic (microbial) processes. The primary degradation mechanisms are hydrolysis and microbial metabolism, leading to the cleavage of the phosphate ester bond.

Hydrolysis

Hydrolysis is a major abiotic degradation pathway for many organophosphate pesticides, involving the reaction of the compound with water.[6][7] For this compound, this process cleaves the P-O-aryl bond, yielding two primary products: 2,4,5-trichlorophenol and O,O-dimethyl phosphorothioic acid.

The rate of hydrolysis is highly dependent on pH, with significantly faster degradation occurring in alkaline (basic) solutions compared to acidic or neutral conditions.[1][6] The presence of certain metal ions, such as copper (II), can also catalyze and accelerate the hydrolysis of this compound.[1]

Photodegradation

Photodegradation, or photolysis, involves the breakdown of a chemical by light energy.[5] While this compound can be broken down by ultraviolet light, its degradation rate in water under natural sunlight conditions is slow.[1] Direct photolysis in the environment proceeds when a chemical absorbs light at wavelengths greater than 290 nm, which is the threshold for sunlight reaching the Earth's surface.

Microbial Degradation

Biodegradation by microorganisms is a crucial pathway for the dissipation of this compound.[1][8] Various soil and water microorganisms can utilize organophosphates as a source of phosphorus, carbon, or sulfur for growth.[9] This metabolic process breaks down the parent compound into simpler, less toxic substances. Studies have shown that strains of bacteria, such as Bacillus subtilis, can completely degrade this compound in solution.[1] The rate of microbial degradation can be accelerated by the addition of inorganic nutrients to the water, which stimulates microbial activity.[1] In soil, biodegradation is considered a primary mechanism for the breakdown and detoxification of many pesticides.

The primary degradation pathway for this compound is illustrated below.

Fenchlorphos_Degradation This compound This compound (O,O-dimethyl O-(2,4,5-trichlorophenyl) phosphorothioate) TCP 2,4,5-Trichlorophenol This compound->TCP Hydrolysis / Microbial Degradation (P-O-Aryl bond cleavage) DMPTA O,O-dimethyl phosphorothioic acid This compound->DMPTA

Figure 1: Primary degradation pathway of this compound.

Quantitative Degradation Data

The persistence of a pesticide in the environment is often expressed as its half-life (t½), which is the time required for 50% of the initial amount to degrade.[10][11]

Table 1: Half-life of this compound in Water

ConditionMediumpHTemperatureHalf-life (t½)Source
Hydrolysis Distilled Water-35 °C24 days[1]
Hydrolysis Ethanol-buffer (20:80)6.070 °C10.4 hours[1]
Photolysis Surface Water (natural sunlight)--17.5 days (12h daylight)[1]
Biodegradation Surface Water (mean value)--8.4 days[1]

Experimental Protocols

Standardized laboratory studies are essential for determining the environmental fate of pesticides.[11] These protocols typically involve incubating the pesticide in a specific medium (e.g., soil or a buffered water solution) under controlled conditions and measuring its concentration over time.

General Protocol for Aqueous Photolysis Study
  • Preparation of Solutions: A stock solution of this compound is prepared in a water-miscible solvent (e.g., acetonitrile). This stock is used to fortify sterile, buffered aqueous solutions (e.g., pH 5, 7, and 9) to a specific initial concentration.

  • Incubation: The solutions are placed in sterile, UV-transparent vessels (e.g., quartz tubes). Test samples are exposed to a controlled light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are wrapped in aluminum foil and incubated under the same temperature conditions to measure degradation in the dark (i.e., hydrolysis).

  • Sampling: Samples are collected from both light-exposed and dark control vessels at predetermined time intervals.

  • Analysis: The concentration of this compound and its primary degradation product, 2,4,5-trichlorophenol, is quantified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector.[3][12]

  • Data Calculation: The rate of degradation and the half-life are calculated using first-order kinetics.

General Protocol for Soil Degradation Study
  • Soil Characterization: The soil used is characterized for properties such as texture, organic matter content, pH, and microbial biomass.

  • Sample Preparation: A known amount of soil is weighed into incubation vessels. The soil is typically brought to a specific moisture level (e.g., 40-60% of its maximum water-holding capacity).

  • Treatment: The soil samples are treated with a solution of this compound (often using a ¹⁴C-radiolabeled version to facilitate tracking of all degradation products) to achieve a desired concentration.

  • Incubation: The vessels are incubated in the dark at a constant temperature (e.g., 20-25°C). To measure mineralization, vessels may be designed to trap evolved ¹⁴CO₂.

  • Sampling and Extraction: At various time points, replicate soil samples are removed and extracted with an appropriate organic solvent (e.g., acetonitrile/water mixture).

  • Analysis: The extracts are analyzed to determine the concentration of the parent this compound and its degradation products. Radioactivity in the extracts, bound residues, and trapped CO₂ is measured using Liquid Scintillation Counting (LSC).

  • Data Calculation: The dissipation half-life of this compound in the soil is calculated.

The logical flow of a typical degradation experiment is outlined below.

Experimental_Workflow cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_analysis 3. Analysis cluster_results 4. Results prep_media Prepare Media (Buffered Water or Soil) spike Spike Media with This compound prep_media->spike prep_stock Prepare this compound Stock Solution prep_stock->spike incubate Incubate under Controlled Conditions (Temp, Light, pH, Moisture) spike->incubate sampling Collect Samples at Time Intervals incubate->sampling extract Solvent Extraction of Samples sampling->extract quantify Quantify Parent & Metabolites (e.g., HPLC, GC-MS) extract->quantify calculate Calculate Degradation Rate & Half-Life (t½) quantify->calculate

Figure 2: General experimental workflow for a pesticide degradation study.

Conclusion

This compound degrades readily in the environment, particularly in aquatic systems.[1] Its dissipation is driven by a combination of chemical hydrolysis and microbial degradation, with hydrolysis being significantly faster under alkaline conditions. Photodegradation in water under natural sunlight is a slower process. The primary degradation product resulting from these pathways is 2,4,5-trichlorophenol. In soil, this compound is expected to be relatively immobile due to strong adsorption to soil particles, with biodegradation being the most probable route for its dissipation. The lack of extensive, publicly available data on its persistence in soil highlights a gap in the complete environmental profile of this historical-use insecticide.

References

An In-depth Technical Guide to the Key Metabolites of Fenchlorphos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenchlorphos, an organothiophosphate insecticide also known as Ronnel, has been utilized for the control of a variety of insect pests. Understanding its metabolic fate is crucial for assessing its toxicological profile and environmental impact. This technical guide provides a comprehensive overview of the key metabolites of this compound, their chemical structures, and the methodologies used for their analysis.

Metabolic Pathways of this compound

The biotransformation of this compound primarily occurs through two main pathways of approximately equal importance: hydrolysis of the P-O-phenol bond and hydrolysis of the P-O-methyl bond.[1] A critical activation step involves the oxidative desulfuration of this compound to its oxygen analog, this compound-oxon, which is a more potent inhibitor of acetylcholinesterase. Subsequent hydrolysis of these compounds leads to the formation of several key metabolites.

The metabolic breakdown of this compound can be visualized as follows:

Fenchlorphos_Metabolism This compound This compound Fenchlorphos_oxon This compound-oxon This compound->Fenchlorphos_oxon Oxidative Desulfuration TCP 2,4,5-Trichlorophenol This compound->TCP Hydrolysis (P-O-Aryl bond) DMTA Dimethyl phosphorothioic acid This compound->DMTA Hydrolysis (P-O-Aryl bond) Fenchlorphos_oxon->TCP Hydrolysis (P-O-Aryl bond) DMPA Dimethyl phosphoric acid Fenchlorphos_oxon->DMPA Hydrolysis (P-O-Aryl bond) DMTA->DMPA Oxidation

Caption: Metabolic pathway of this compound.

Key Metabolites and Their Chemical Structures

The primary metabolites of this compound include its oxygen analog and products of hydrolytic cleavage.

Metabolite NameChemical Structure
This compound
alt text
This compound-oxon
alt text
2,4,5-Trichlorophenol
alt text
Dimethyl phosphorothioic acid
alt text
Dimethyl phosphoric acid
alt text

Quantitative Data on Metabolite Analysis

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound and its metabolites from various analytical studies. These values are indicative of the sensitivity of the methods used for their detection in different matrices.

AnalyteMatrixMethodLODLOQReference
This compoundFruits and VegetablesGC-MS/MS-2 µg/kg[2]
This compoundWaterSPME-GC-MS0.7-50 ng/L-[3]
Dimethyl phosphate (DMP)UrineUFLC-MS/MS0.0201 ng/mL0.0609 ng/mL[4]
Dimethyl thiophosphate (DMTP)UrineUFLC-MS/MS0.0697 ng/mL0.2112 ng/mL[4]
Dimethyl phosphate (DMP)UrineLC-MS0.058 ng/mL0.0287 ng/mL[5]
Dimethyl thiophosphate (DMTP)UrineLC-MS0.004 ng/mL-[5]
This compound and oxygen analogueAnimal TissuesGC-FPD0.002 ppm (this compound), 0.005 ppm (oxon)-[6]

Experimental Protocols

The analysis of this compound and its metabolites typically involves extraction from a biological or environmental matrix followed by chromatographic separation and mass spectrometric detection.

Experimental Workflow

Experimental_Workflow Sample Sample Collection (Urine, Tissue, etc.) Extraction Sample Preparation & Extraction (QuEChERS or LLE) Sample->Extraction Analysis Instrumental Analysis (GC-MS/MS or LC-MS/MS) Extraction->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General experimental workflow for metabolite analysis.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Solid Samples

This protocol is a general guideline adapted from various sources for the extraction of pesticides from solid matrices like fruits and vegetables.[7][8]

  • Homogenization: Homogenize a representative 10-15 g sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (or acidified acetonitrile).

    • Add internal standards.

    • Add the appropriate QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant.

    • Add to a d-SPE tube containing a sorbent (e.g., PSA, C18, GCB).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at a high speed for 5 minutes.

  • Analysis: The supernatant is ready for GC-MS/MS or LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE) for Urine Samples

This protocol is a general guideline for the extraction of organophosphate metabolites from urine.[4]

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge to remove any precipitate.

  • Extraction:

    • Take a 1-2 mL aliquot of the urine sample.

    • Add an appropriate organic solvent (e.g., ethyl acetate).

    • Vortex for 1-2 minutes.

  • Phase Separation: Centrifuge to separate the organic and aqueous layers.

  • Collection: Transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., acetonitrile/water) for LC-MS/MS analysis.

Instrumental Analysis: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This is a representative protocol for the analysis of this compound.[2]

  • Gas Chromatograph (GC): Agilent Intuvo 9000 GC system or similar.

  • Column: Agilent J&W DB-5ms Ultra Inert, 15 m × 0.25 mm, 0.25 µm or similar.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 1 min.

    • Ramp 1: 25 °C/min to 200 °C.

    • Ramp 2: 10 °C/min to 280 °C, hold for 5 min.

  • Injector: Splitless mode, 250 °C.

  • Carrier Gas: Helium.

  • Mass Spectrometer (MS): Agilent 7010B triple quadrupole mass spectrometer or similar.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a representative protocol for the analysis of polar metabolites like dimethyl phosphate and dimethyl thiophosphate.[4][9]

  • Liquid Chromatograph (LC): UFLC system or similar.

  • Column: C18 reversed-phase column (e.g., 4.6 × 150 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium formate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, and then returning to initial conditions for equilibration.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5-20 µL.

  • Mass Spectrometer (MS): Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for these metabolites.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Conclusion

The metabolism of this compound proceeds through key pathways involving oxidation and hydrolysis, leading to the formation of its oxygen analog and several polar metabolites. The analytical methods outlined in this guide, particularly GC-MS/MS and LC-MS/MS, provide the necessary sensitivity and selectivity for the accurate quantification of these compounds in various matrices. A thorough understanding of these metabolites and the methodologies for their detection is essential for comprehensive risk assessment and regulatory monitoring.

References

Fenchlorphos and its oxygen analog's role in toxicity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Toxicity of Fenchlorphos and its Oxygen Analog

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, also known as ronnel, is an organothiophosphate insecticide that exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] The parent compound, a phosphorothioate, is not a potent inhibitor of AChE itself.[1] Its toxicity is primarily attributed to its metabolic bioactivation in the liver to its oxygen analog, or oxon.[1][3] This conversion, an oxidative desulfuration mediated by cytochrome P450 enzymes, dramatically increases the compound's affinity for and inhibitory potency against AChE.[1][3] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by a range of symptoms affecting the central and peripheral nervous systems.[4] This guide provides a detailed overview of the mechanism of toxicity, quantitative toxicological data, and the experimental protocols used to assess the effects of this compound and its active metabolite.

Mechanism of Toxicity

The toxicity of this compound is a two-step process involving metabolic activation followed by target enzyme inhibition.

Bioactivation to the Oxygen Analog

Organothiophosphates like this compound, which contain a sulfur atom double-bonded to the phosphorus atom (P=S), are poor inhibitors of acetylcholinesterase.[1] To become toxicologically active, they must undergo in vivo bioactivation. This process primarily occurs in the liver, where microsomal cytochrome P450 (CYP) enzymes catalyze an oxidative desulfuration reaction.[1][3][5] This reaction replaces the sulfur atom with an oxygen atom, converting the parent this compound into its highly reactive oxygen analog (oxon).[1]

Acetylcholinesterase (AChE) Inhibition

The resulting this compound-oxon is a potent inhibitor of acetylcholinesterase (AChE). AChE's primary biological function is to hydrolyze the neurotransmitter acetylcholine (ACh) into choline and acetic acid at cholinergic synapses, terminating the nerve signal.[6][7] The this compound-oxon phosphorylates the serine hydroxyl group within the active site of the AChE enzyme.[8] This forms a stable, covalent bond that effectively inactivates the enzyme.

The inhibition of AChE leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of muscarinic and nicotinic receptors.[4] This overstimulation results in a toxidrome known as a "cholinergic crisis," which is the primary cause of acute organophosphate poisoning.[9] Clinical signs are typically observed when brain AChE activity is inhibited by more than 70%.[10]

Signaling Pathway and Toxicological Mechanism

The following diagram illustrates the bioactivation of this compound and its subsequent mechanism of toxicity through acetylcholinesterase inhibition.

Fenchlorphos_Toxicity_Pathway cluster_metabolism Metabolic Bioactivation (Liver) cluster_synapse Cholinergic Synapse cluster_inhibition Toxic Action This compound This compound (P=S, low toxicity) CYP450 Cytochrome P450 (Oxidative Desulfuration) This compound->CYP450 Metabolism Oxon This compound-Oxon (P=O, high toxicity) Inhibition AChE Inhibition Oxon->Inhibition Causes CYP450->Oxon ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Receptors Muscarinic & Nicotinic Receptors ACh->Receptors Activates Hydrolysis Choline + Acetic Acid AChE->Hydrolysis Hydrolyzes to AChE->Inhibition Accumulation ACh Accumulation Inhibition->Accumulation Overstimulation Receptor Overstimulation Accumulation->Overstimulation Toxicity Cholinergic Crisis (Neurotoxicity) Overstimulation->Toxicity

Caption: Bioactivation of this compound and its inhibition of Acetylcholinesterase.

Quantitative Toxicity Data

Table 1: In Vivo Acute Oral Toxicity of this compound

Species LD50 (mg/kg) Reference
Rat 1250 - 2630 [1]
Calf (min. toxic dose) 5 [1]

| Sheep (min. lethal dose) | 20 |[10] |

Table 2: Representative In Vitro AChE Inhibition by an Organophosphate Oxon (Chlorpyrifos-Oxon) This data for chlorpyrifos-oxon illustrates the high potency typical of organophosphate oxygen analogs.

Tissue (Rat) IC50 (nM) Notes Reference
Brain (PND4 & Adult) 10 The apparent sensitivity of AChE can vary by tissue. [12]
Liver (PND4) 96 IC50 values from crude homogenates reflect not only enzyme sensitivity but also tissue sequestration or hydrolysis of the inhibitor. [12]
Liver (Adult) 527 [12]
Plasma (PND4) 18 [12]
Plasma (Adult) 326 [12]

| Isolated AChE | ~3 | When AChE is isolated, the IC50 is much lower and does not show tissue-related differences, indicating the true high sensitivity of the enzyme to the inhibitor. |[12] |

Experimental Protocols

Protocol: In Vivo Acute Oral Toxicity (LD50 Determination)

This protocol outlines a general method for determining the median lethal dose (LD50) of a substance, adapted from standard toxicological procedures.[13]

  • Animal Model: Wistar or Sprague-Dawley rats (8-10 weeks old, mixed-sex groups).

  • Acclimatization: Animals are acclimatized for at least 7 days before dosing.

  • Dose Preparation: The test substance (this compound or its oxygen analog) is dissolved in an appropriate vehicle (e.g., corn oil). A range of doses is prepared.

  • Administration: Animals are fasted overnight. A single dose is administered via oral gavage. A control group receives only the vehicle.

  • Observation: Animals are observed continuously for the first 4 hours post-dosing and then periodically for 14 days. Observations include clinical signs of toxicity (e.g., tremors, salivation, ataxia, respiratory distress) and mortality.

  • Data Analysis: The number of mortalities at each dose level is recorded. The LD50 value, with a 95% confidence interval, is calculated using a statistical method such as Probit Analysis.

Protocol: In Vitro Acetylcholinesterase Activity Assay (Ellman's Method)

This colorimetric method is widely used to measure cholinesterase activity in biological samples like brain homogenates or blood plasma.[6]

  • Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that is quantified by measuring its absorbance at 412 nm.

  • Reagents:

    • Phosphate Buffer (e.g., 0.1 M, pH 7.4)

    • DTNB solution (in buffer)

    • Acetylthiocholine iodide (ATChI) solution (in buffer)

    • Tissue sample (e.g., brain homogenate, plasma)

    • Inhibitor (this compound-oxon) dissolved in an appropriate solvent (e.g., DMSO) for IC50 determination.

  • Procedure for IC50 Determination: a. Prepare serial dilutions of the this compound-oxon inhibitor. b. In a 96-well microplate, add the buffer, DTNB solution, and the enzyme source (tissue sample) to each well. c. Add the different concentrations of the inhibitor to the respective wells. A control well receives only the solvent. d. Incubate the plate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 26°C) to allow the inhibitor to interact with the enzyme.[12] e. Initiate the reaction by adding the ATChI substrate to all wells. f. Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: a. Calculate the rate of reaction (V) for each inhibitor concentration. b. Plot the percentage of AChE inhibition versus the logarithm of the inhibitor concentration. c. The IC50 value is determined from the resulting dose-response curve as the concentration of inhibitor that causes 50% inhibition of AChE activity.

Experimental Workflow Visualization

The following diagram outlines the workflow for determining the IC50 of an AChE inhibitor.

AChE_IC50_Workflow start Start: Prepare Reagents prep_inhibitor Prepare Serial Dilutions of this compound-Oxon start->prep_inhibitor prep_plate Pipette Buffer, DTNB, and Enzyme Source into 96-well Plate start->prep_plate add_inhibitor Add Inhibitor Dilutions and Vehicle Control to Wells prep_inhibitor->add_inhibitor prep_plate->add_inhibitor incubation Incubate Plate (e.g., 30 min at 26°C) add_inhibitor->incubation add_substrate Initiate Reaction by Adding ATChI Substrate incubation->add_substrate measure Measure Absorbance Kinetics at 412 nm add_substrate->measure calculate_rates Calculate Reaction Rates (V) for Each Concentration measure->calculate_rates plot_curve Plot % Inhibition vs. log[Inhibitor] calculate_rates->plot_curve determine_ic50 Determine IC50 from Dose-Response Curve plot_curve->determine_ic50 end End determine_ic50->end

Caption: Workflow for an in vitro Acetylcholinesterase (AChE) IC50 determination.

References

The Solubility Profile of Fenchlorphos: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Fenchlorphos's Behavior in Organic and Aqueous Environments

This technical guide provides a comprehensive overview of the solubility of this compound, an organothiophosphate insecticide. Aimed at researchers, scientists, and professionals in drug development and environmental science, this document compiles essential quantitative data, details established experimental methodologies for solubility determination, and presents a visual representation of a typical experimental workflow. Understanding the solubility of this compound in both organic solvents and aqueous media is critical for assessing its environmental fate, bioavailability, and potential for bioaccumulation.

Quantitative Solubility Data

The solubility of this compound exhibits a stark contrast between aqueous and organic media, a characteristic feature of lipophilic compounds. This disparity is quantitatively summarized in the tables below.

Solubility in Aqueous Media

This compound is sparingly soluble in water. This low aqueous solubility is a key factor in its environmental persistence and partitioning behavior.

Temperature (°C)Solubility (mg/L)Source
2040.0[AERU, 2023][1]
2540.0[PubChem][2]

Note: Some sources report the solubility as 0.004 g/100 mL at 25°C, which is equivalent to 40 mg/L.[2]

Solubility in Organic Solvents

In contrast to its low water solubility, this compound is readily soluble in a wide range of organic solvents. This high solubility in organic media is indicative of its non-polar nature.

SolventSolubility ( g/100 mL)
Acetone908
Chloroform347
Toluene592
Xylene503
Methanol25
Kerosene37
Carbon TetrachlorideFreely Soluble
EtherFreely Soluble
Methylene ChlorideFreely Soluble
Dimethyl Sulfoxide (DMSO)100 mg/mL (approx. 10 g/100 mL)

Source: Data compiled from PubChem and AERU databases.[1][2]

Octanol-Water Partition Coefficient (Log Kow)

The octanol-water partition coefficient (Kow) is a critical parameter for predicting the distribution of a chemical in the environment. A high log Kow value indicates a greater affinity for the lipid-rich (organic) phase over the aqueous phase.

ParameterValue
Log Kow4.88

Source: PubChem.[2]

The high log Kow value for this compound confirms its lipophilic character and suggests a high potential for bioaccumulation in fatty tissues of organisms.

Experimental Protocols for Solubility Determination

The determination of solubility is governed by standardized methodologies to ensure accuracy and reproducibility. The following sections detail the principles of commonly employed experimental protocols.

Aqueous Solubility Determination (OECD 105 - Flask Method)

The flask method is a straightforward and widely used technique for determining the water solubility of substances.[3][4]

Principle: A supersaturated solution of the test substance in water is agitated at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved solid.

Detailed Methodology:

  • Preparation: An excess amount of this compound is added to a flask containing purified water. The amount of excess substance should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

  • Equilibration: The flask is sealed and agitated in a constant temperature bath (e.g., 20°C or 25°C). The agitation should be sufficient to ensure thorough mixing but not so vigorous as to cause emulsification. The system is left to equilibrate for a sufficient period, often 24 to 48 hours, with periodic shaking.

  • Phase Separation: After equilibration, the mixture is allowed to stand to allow the undissolved this compound to settle. To ensure complete separation of the solid and aqueous phases, centrifugation at the same constant temperature is performed.

  • Sampling: A sample of the clear, saturated aqueous supernatant is carefully withdrawn using a syringe fitted with a filter to prevent the transfer of any solid particles.

  • Concentration Analysis: The concentration of this compound in the filtered aqueous sample is determined using a suitable analytical technique, such as gas chromatography (GC) coupled with an appropriate detector (e.g., mass spectrometry or electron capture detector).[5][6]

  • Replicate Analysis: The experiment is performed in triplicate to ensure the reliability of the results. The final reported solubility is the average of the concentrations determined in the replicate samples.

Octanol-Water Partition Coefficient Determination (OECD 107 - Shake-Flask Method & OECD 123 - Slow-Stirring Method)

The choice of method for determining the octanol-water partition coefficient depends on the expected log Kow value. For compounds with a log Kow below 4, the shake-flask method is suitable. For highly lipophilic compounds like this compound (log Kow = 4.88), the slow-stirring method is preferred to avoid the formation of micro-emulsions that can lead to inaccurate results.[7][8]

Principle: A known amount of the test substance is dissolved in one of the two immiscible phases (n-octanol or water). The two phases are then shaken together until equilibrium is reached, and the concentration of the substance in each phase is determined.[9][10]

Detailed Methodology:

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by a 24-hour separation period.

  • Solution Preparation: A stock solution of this compound is prepared in either water-saturated n-octanol or octanol-saturated water.

  • Partitioning: A defined volume of the stock solution and the other phase are combined in a separatory funnel or centrifuge tube. The mixture is then shaken vigorously for a set period to allow for partitioning of the this compound between the two phases.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.

  • Sampling and Analysis: Aliquots are taken from both the n-octanol and water phases, and the concentration of this compound in each is determined by a suitable analytical method (e.g., GC).

  • Calculation: The Kow is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

Principle: To avoid the formation of micro-emulsions, the two phases are stirred gently for an extended period to allow for partitioning without vigorous mixing. This method is particularly suitable for substances with high log Kow values.[8][11][12]

Detailed Methodology:

  • Apparatus Setup: The experiment is conducted in a thermostated vessel equipped with a stirrer that can be controlled at a low speed.

  • Phase Addition: A known volume of water-saturated n-octanol containing a known concentration of this compound is carefully layered on top of a known volume of octanol-saturated water.

  • Equilibration: The mixture is stirred slowly and continuously for several days to allow the system to reach equilibrium. The stirring speed is set to ensure a flat interface between the two phases.

  • Sampling: At regular intervals, stirring is stopped, the phases are allowed to separate completely, and samples are taken from both the n-octanol and water layers for analysis.

  • Equilibrium Confirmation: Equilibrium is considered to be reached when the calculated Kow values from consecutive sampling points are constant.

  • Analysis and Calculation: The concentration of this compound in each phase is determined, and the Kow is calculated as described for the shake-flask method.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility, applicable to both aqueous and organic solvents with appropriate modifications.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_substance Weigh Excess This compound mixing Combine Substance and Solvent in Flask prep_substance->mixing prep_solvent Measure Solvent (Water or Organic) prep_solvent->mixing agitation Agitate at Constant Temperature (e.g., 24-48h) mixing->agitation settling Allow Undissolved Solid to Settle agitation->settling centrifugation Centrifuge to Ensure Complete Separation settling->centrifugation sampling Withdraw Supernatant (Filtered) centrifugation->sampling analysis Determine Concentration (e.g., by GC) sampling->analysis result Calculate Average Solubility analysis->result

Caption: Generalized workflow for determining the solubility of this compound.

Conclusion

The data and methodologies presented in this guide underscore the pronounced lipophilic nature of this compound. Its low solubility in water and high solubility in organic solvents, corroborated by a high octanol-water partition coefficient, are fundamental to understanding its environmental behavior and toxicological profile. The detailed experimental protocols provide a framework for the accurate and reliable determination of these crucial physicochemical properties, which are indispensable for robust risk assessment and the development of effective remediation strategies. Researchers and scientists are encouraged to adhere to these standardized methods to ensure the generation of high-quality, comparable data.

References

In-Depth Technical Guide: Structural Analogues of Fenchlorphos and Their Insecticidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenchlorphos, an organophosphate insecticide, has historically been utilized for its efficacy against a range of insect pests. Its mode of action, like other organophosphates, involves the inhibition of the critical enzyme acetylcholinesterase (AChE) within the insect nervous system. This guide provides a detailed exploration of the structural analogues of this compound, focusing on the relationship between chemical structure and insecticidal activity. The primary audience for this document includes researchers in pesticide development, toxicologists, and medicinal chemists.

The core structure of this compound is O,O-dimethyl O-(2,4,5-trichlorophenyl) phosphorothioate. Structure-activity relationship (SAR) studies on analogues of this compound and related O-aryl O,O-dialkyl phosphorothioates have revealed that modifications to the aryl (phenyl) ring, as well as the alkyl groups on the phosphate moiety, can significantly impact insecticidal potency and selectivity. This guide will delve into the synthesis of these analogues, the methodologies for evaluating their insecticidal efficacy, and the quantitative data derived from such studies.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary target of this compound and its structural analogues is the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at the synaptic cleft, a crucial step in terminating nerve impulse transmission.

Organophosphate insecticides act as irreversible inhibitors of AChE. The phosphorus atom of the insecticide is electrophilic and reacts with a serine hydroxyl group in the active site of AChE. This reaction results in a stable, phosphorylated enzyme that is no longer capable of hydrolyzing acetylcholine. The accumulation of acetylcholine in the synapse leads to continuous nerve stimulation, resulting in tremors, paralysis, and ultimately, the death of the insect.

The general mechanism of AChE inhibition by an organophosphate insecticide is depicted below.

AChE_Inhibition cluster_normal Normal Synaptic Function cluster_inhibition Inhibition by Organophosphate AChE Acetylcholinesterase (AChE) (Active Enzyme) Hydrolysis Hydrolysis AChE->Hydrolysis catalyzes Phosphorylated_AChE Phosphorylated AChE (Inactive Enzyme) OP Organophosphate Insecticide OP->AChE binds & phosphorylates ACh Acetylcholine (ACh) ACh->Hydrolysis Accumulation ACh Accumulation in Synapse ACh->Accumulation is not hydrolyzed Products Choline + Acetate Hydrolysis->Products Overstimulation Cholinergic Overstimulation Accumulation->Overstimulation Toxicity Insect Toxicity & Death Overstimulation->Toxicity

Figure 1: Signaling pathway of acetylcholinesterase inhibition by organophosphates.

Synthesis of O,O-dimethyl O-(substituted phenyl) phosphorothioates

The synthesis of this compound analogues, specifically O,O-dimethyl O-(substituted phenyl) phosphorothioates, is typically achieved through the reaction of a substituted phenol with O,O-dimethyl phosphorochloridothioate.

General Experimental Protocol:

A generalized procedure for the synthesis of these compounds is as follows:

  • Preparation of the Sodium Phenoxide: The desired substituted phenol is dissolved in a suitable anhydrous solvent, such as benzene or toluene. An equimolar amount of a base, typically powdered sodium hydroxide or sodium metal, is added to the solution to form the corresponding sodium phenoxide. The mixture is stirred at room temperature until the formation of the phenoxide is complete.

  • Reaction with O,O-dimethyl phosphorochloridothioate: To the solution of the sodium phenoxide, an equimolar amount of O,O-dimethyl phosphorochloridothioate is added dropwise with stirring. The reaction is typically carried out at a controlled temperature, often with gentle heating, to promote the reaction.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The sodium chloride byproduct is removed by filtration. The filtrate is then washed successively with a dilute sodium hydroxide solution and water to remove any unreacted phenol and other water-soluble impurities. The organic layer is dried over anhydrous sodium sulfate.

  • Isolation of the Product: The solvent is removed under reduced pressure to yield the crude product. The final product is then purified by vacuum distillation or column chromatography on silica gel to obtain the pure O,O-dimethyl O-(substituted phenyl) phosphorothioate.

  • Characterization: The structure of the synthesized compound is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and Mass Spectrometry (MS).

Synthesis_Workflow Phenol Substituted Phenol Phenoxide Sodium Phenoxide Solution Phenol->Phenoxide Base Base (e.g., NaOH) Base->Phenoxide Solvent1 Anhydrous Solvent (e.g., Toluene) Solvent1->Phenoxide Reaction Reaction Mixture Phenoxide->Reaction Reagent O,O-dimethyl phosphorochloridothioate Reagent->Reaction Filtration Filtration Reaction->Filtration NaCl Sodium Chloride (byproduct) Filtration->NaCl removes Filtrate Filtrate Filtration->Filtrate Wash1 Wash with dilute NaOH Filtrate->Wash1 Wash2 Wash with Water Wash1->Wash2 Drying Dry over Na2SO4 Wash2->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Purification Purification (Vacuum Distillation or Column Chromatography) Crude_Product->Purification Final_Product Pure O,O-dimethyl O-(substituted phenyl) phosphorothioate Purification->Final_Product Characterization Structural Characterization (NMR, MS) Final_Product->Characterization

Figure 2: General experimental workflow for the synthesis of this compound analogues.

Insecticidal Activity Bioassay

The insecticidal activity of this compound analogues is typically evaluated against a standard insect species, such as the housefly (Musca domestica), using a topical application bioassay. This method allows for the precise delivery of a known amount of the test compound to individual insects.

Experimental Protocol: Topical Application Bioassay
  • Insect Rearing: A susceptible strain of houseflies (Musca domestica) is reared under controlled laboratory conditions (e.g., 25±1°C, 60-70% relative humidity, and a 12:12 hour light:dark cycle). Adult flies, 3-5 days old, are used for the bioassay.

  • Preparation of Test Solutions: The synthesized compounds are dissolved in a suitable volatile solvent, such as acetone, to prepare a series of graded concentrations.

  • Topical Application: Individual adult female houseflies are anesthetized, typically with carbon dioxide. A micropipette or a calibrated micro-applicator is used to apply a small, precise volume (e.g., 1 microliter) of the insecticide solution to the dorsal thorax of each fly. A control group of flies is treated with the solvent alone.

  • Observation and Mortality Assessment: After treatment, the flies are placed in clean containers with access to food (e.g., a sugar solution) and water. The containers are maintained under the same controlled conditions as the rearing environment. Mortality is recorded at a specific time point, usually 24 hours post-treatment. Flies that are unable to move are considered dead.

  • Data Analysis: The mortality data are subjected to probit analysis to determine the median lethal dose (LD50), which is the dose of the insecticide that is lethal to 50% of the test population. The LD50 values are typically expressed in micrograms of the compound per gram of insect body weight (µg/g).

Bioassay_Workflow Rearing Insect Rearing (Musca domestica) Anesthesia Anesthetize Flies (CO2) Rearing->Anesthesia Solutions Preparation of Test Solutions (in Acetone) Application Topical Application (1 µL to dorsal thorax) Solutions->Application Anesthesia->Application Observation Post-treatment Observation (24 hours) Application->Observation Mortality Mortality Assessment Observation->Mortality Data_Analysis Data Analysis (Probit Analysis) Mortality->Data_Analysis LD50 Determine LD50 Data_Analysis->LD50

Methodological & Application

Application Note: Analysis of Fenchlorphos Residue using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenchlorphos, also known as Ronnel, is an organophosphate insecticide and acaricide. Due to its potential toxicity and persistence, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in various food commodities and environmental samples. Accurate and sensitive analytical methods are crucial for monitoring these residues to ensure consumer safety and environmental protection. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a highly effective technique for the determination of this compound. It offers excellent selectivity and sensitivity, making it ideal for analyzing complex matrices such as fruits, vegetables, and animal tissues.[1][2][3] This document outlines a comprehensive protocol for the analysis of this compound residues, from sample preparation to data interpretation.

Principle

The method involves an initial sample preparation step to extract this compound from the sample matrix, followed by instrumental analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique that provides high recovery and efficient cleanup for a broad range of pesticides in food matrices.[1][4][5][6]

Following extraction, the sample is injected into a gas chromatograph (GC), where analytes are separated based on their volatility and interaction with a capillary column. The separated compounds then enter a tandem mass spectrometer (MS/MS). In the mass spectrometer, this compound is identified and quantified using Multiple Reaction Monitoring (MRM), which provides high selectivity by monitoring specific precursor-to-product ion transitions, minimizing matrix interference.[1][7]

Experimental Protocols

I. Sample Preparation: QuEChERS Method

The QuEChERS method is suitable for a variety of food matrices, including fruits and vegetables.[1][4] For dry samples like cereals, a hydration step is required.[6]

A. Extraction:

  • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.[8]

  • Add an appropriate internal standard to the sample.

  • Add 10 mL of acetonitrile to the tube.[8][9][10]

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).[10]

  • Immediately cap and shake the tube vigorously for 1-2 minutes.[8][9]

  • Centrifuge the tube at ≥4000 rpm for 5 minutes.[8] The resulting upper layer is the acetonitrile extract containing the pesticides.

B. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot (e.g., 6-8 mL) of the supernatant from the extraction step into a 15 mL dSPE cleanup tube.[10] The dSPE tube typically contains anhydrous MgSO₄ and a sorbent like Primary Secondary Amine (PSA) to remove matrix components such as fatty acids and sugars.[10] For samples with high chlorophyll content, graphitized carbon black (GCB) may be included.

  • Vortex the dSPE tube for 1 minute.[10]

  • Centrifuge at ≥5000 rpm for 5 minutes.[10]

  • Transfer the final cleaned extract into a GC vial for analysis. The extract may be reconstituted in a suitable solvent like acetone/hexane if necessary.[1]

II. GC-MS/MS Instrumental Analysis

The following parameters provide a starting point and should be optimized for the specific instrument in use.

Parameter Setting
Gas Chromatograph (GC)
ColumnDB-5MS, HP-5, or equivalent (30 m x 0.25 mm, 0.25 µm film)[11][12]
Injection ModeSplitless[1][12]
Injection Volume1 µL
Inlet Temperature250 °C[12]
Carrier GasHelium at a constant flow of 1.0-1.5 mL/min[11][12]
Oven ProgramInitial 90°C (hold 1 min), ramp at 25°C/min to 200°C, ramp at 40°C/min to 310°C (hold 5 min)[11]
Mass Spectrometer (MS/MS)
Ion SourceElectron Ionization (EI)
Ion Source Temp.230 °C[11]
Quadrupole Temp.150 °C[11]
Acquisition ModeMultiple Reaction Monitoring (MRM)[11]
This compound MRM Transitions
Precursor Ion (m/z)285
Quantifier Ion (m/z)240[7]
Qualifier Ion (m/z)93[7]

Data Presentation: Method Performance

The performance of the GC-MS method for this compound analysis is summarized below. These values are representative and may vary depending on the matrix and specific experimental conditions.

Parameter Matrix Value Reference
Limit of Quantification (LOQ) Fruits & Vegetables2 µg/kg[13]
Bell Peppers0.006 - 0.130 mg/kg[3]
Linearity (r²) Bell Peppers>0.99[3]
Recovery General Food Matrices70-120%[10][14]
GrasshoppersAverage 89%[15]
Precision (%RSD) General Food Matrices<20%[14]

Workflow and Logic Diagrams

The following diagram illustrates the complete workflow for the GC-MS/MS analysis of this compound residues.

GCMS_Workflow Sample Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile & Salts) Sample->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 Cleanup dSPE Cleanup (PSA / MgSO4) Centrifuge1->Cleanup Centrifuge2 Centrifugation Cleanup->Centrifuge2 FinalExtract Final Extract Collection Centrifuge2->FinalExtract Injection GC-MS/MS Injection FinalExtract->Injection Analysis Separation (GC) & Detection (MS/MS) Injection->Analysis Data Data Processing & Quantification Analysis->Data Report Final Report Data->Report

Caption: Workflow for this compound residue analysis.

References

Application Note: Quantification of Fenchlorphos in Environmental Samples using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust method for the quantification of fenchlorphos, an organophosphate pesticide, in environmental water and soil samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocols for sample extraction and analysis are designed for researchers and scientists in environmental monitoring and drug development. The method utilizes a reverse-phase C18 column for separation with a mobile phase of acetonitrile and water. Solid-Phase Extraction (SPE) is employed for water sample cleanup and concentration, while ultrasonic-assisted extraction is used for soil samples. This document provides comprehensive experimental protocols, data presentation tables, and visual workflows to ensure accurate and reproducible results.

Introduction

This compound, also known as ronnel, is an organophosphate insecticide and acaricide.[1] Due to its potential for environmental contamination and adverse health effects, monitoring its presence in various environmental matrices is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection offers a reliable, sensitive, and cost-effective method for the quantification of this compound.[2][3] This application note provides a detailed methodology for the analysis of this compound in water and soil samples.

Materials and Methods

Reagents and Standards
  • This compound analytical standard (≥98% purity)

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Sodium chloride (analytical grade)

  • Anhydrous sodium sulfate (analytical grade)

  • C18 Solid-Phase Extraction (SPE) cartridges (500 mg, 6 mL)

Instrumentation
  • HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Ultrasonic bath

  • Nitrogen evaporator

  • SPE manifold

Chromatographic Conditions

A reverse-phase HPLC method is employed for the separation and quantification of this compound.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 225 nm
Run Time 15 minutes

Note: The UV detection wavelength of 225 nm is selected based on the typical absorbance of pesticides and can be optimized by scanning a this compound standard to determine its absorption maximum.[4]

Experimental Protocols

Sample Preparation

Water Samples: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Loading: Pass 500 mL of the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the retained this compound with 5 mL of acetonitrile into a collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the mobile phase, vortex for 30 seconds, and filter through a 0.45 µm syringe filter into an HPLC vial.

Soil Samples: Ultrasonic-Assisted Extraction

  • Sample Preparation: Weigh 10 g of air-dried and sieved soil into a 50 mL centrifuge tube.

  • Fortification (for recovery studies): Spike the soil sample with a known concentration of this compound standard solution.

  • Extraction: Add 20 mL of acetonitrile to the centrifuge tube.

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes.[5]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collection: Carefully transfer the supernatant to a clean tube.

  • Repeat Extraction: Repeat the extraction process (steps 3-6) with another 20 mL of acetonitrile. Combine the supernatants.

  • Cleanup (optional): If the extract is highly colored, a cleanup step using SPE may be necessary.

  • Concentration: Evaporate the combined extracts to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 2 mL of the mobile phase, vortex for 30 seconds, and filter through a 0.45 µm syringe filter into an HPLC vial.

Calibration and Quantification

Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.1 to 10 µg/mL. Inject each standard into the HPLC system and construct a calibration curve by plotting the peak area against the concentration. The concentration of this compound in the environmental samples can then be determined from this calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance of the HPLC method for this compound analysis. These values should be determined during method validation in your laboratory.

ParameterExpected Value
Retention Time (RT) ~ 7-9 min
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Recovery (Water) 85 - 105%
Recovery (Soil) 80 - 100%
Precision (%RSD) < 5%

Visualizations

experimental_workflow cluster_water Water Sample Preparation cluster_soil Soil Sample Preparation w_start Start: Water Sample w_filter Filtration w_start->w_filter w_spe Solid-Phase Extraction (C18) w_filter->w_spe w_elute Elution with Acetonitrile w_spe->w_elute w_conc Concentration (N2 Evaporation) w_elute->w_conc w_recon Reconstitution in Mobile Phase w_conc->w_recon w_hplc HPLC Analysis w_recon->w_hplc s_start Start: Soil Sample s_extract Ultrasonic Extraction (Acetonitrile) s_start->s_extract s_centrifuge Centrifugation s_extract->s_centrifuge s_supernatant Collect Supernatant s_centrifuge->s_supernatant s_conc Concentration (N2 Evaporation) s_supernatant->s_conc s_recon Reconstitution in Mobile Phase s_conc->s_recon s_hplc HPLC Analysis s_recon->s_hplc

Caption: Experimental workflow for this compound analysis in water and soil samples.

hplc_analysis_flow start Prepared Sample (in HPLC Vial) autosampler Autosampler Injection (20 µL) start->autosampler column C18 Column (250x4.6mm, 5µm) Separation at 30°C autosampler->column pump Mobile Phase Pump (ACN:H2O 70:30, 1 mL/min) pump->column detector UV-Vis Detector (225 nm) column->detector data Data Acquisition and Processing (Chromatogram) detector->data quant Quantification (Calibration Curve) data->quant result Final Concentration quant->result

Caption: HPLC analysis workflow for this compound quantification.

Conclusion

The described HPLC-UV method provides a reliable and sensitive approach for the quantification of this compound in environmental water and soil samples. The detailed sample preparation and analysis protocols, when properly validated, can be effectively implemented for routine environmental monitoring. The use of SPE for water samples and ultrasonic-assisted extraction for soil samples ensures efficient extraction and cleanup, leading to accurate and reproducible results.

References

Application Notes and Protocols for Utilizing Fenchlorphos as a Positive Control in Acetylcholinesterase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE), a pivotal enzyme in the nervous system, is responsible for the hydrolysis of the neurotransmitter acetylcholine, terminating the synaptic signal.[1][2][3] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This principle is the basis for the therapeutic action of drugs used in conditions like Alzheimer's disease and myasthenia gravis, but it is also the mechanism of toxicity for organophosphate and carbamate pesticides.[3][4]

Fenchlorphos, an organophosphate insecticide, is a well-established irreversible inhibitor of acetylcholinesterase.[1][5] It acts by phosphorylating the serine residue in the active site of the enzyme, leading to its inactivation.[3] This property makes this compound an excellent positive control for in vitro acetylcholinesterase inhibition assays. Its use allows for the validation of the assay's sensitivity and reproducibility, ensuring that the experimental conditions are suitable for identifying and characterizing new AChE inhibitors.

These application notes provide a detailed protocol for using this compound as a positive control in an acetylcholinesterase inhibition assay based on the widely used Ellman's method.

Data Presentation

This compound Concentration% Inhibition (Example)User's Experimental % Inhibition
1 µM15%
10 µM45%
50 µM75%
100 µM90%
Experimentally Determined IC50 User's Calculated IC50

Experimental Protocols

Principle of the Assay

The most common method for measuring acetylcholinesterase activity is the colorimetric assay developed by Ellman.[6][7][8] This method utilizes acetylthiocholine (ATCh) as a substrate for AChE. The enzymatic hydrolysis of ATCh produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation is directly proportional to the acetylcholinesterase activity and can be measured spectrophotometrically at 412 nm.[8]

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant

  • This compound (also known as Ronnel)[1][5]

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Preparation of Reagents
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

  • DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to achieve a final concentration of 10 mM.

  • ATCh Solution (10 mM): Dissolve an appropriate amount of acetylthiocholine iodide in deionized water to achieve a final concentration of 10 mM. Prepare this solution fresh daily.

  • AChE Stock Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will need to be optimized to yield a linear reaction rate over the desired time course.

  • This compound Stock Solution (e.g., 10 mM in DMSO): Accurately weigh this compound and dissolve it in 100% DMSO to prepare a high-concentration stock solution. Store at -20°C.

  • This compound Working Solutions: Perform serial dilutions of the this compound stock solution in phosphate buffer to obtain a range of concentrations for the dose-response curve (e.g., from 1 µM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

Assay Protocol (96-well plate format)
  • Enzyme and Inhibitor Incubation:

    • To each well of a 96-well plate, add:

      • Phosphate buffer

      • AChE solution

      • This compound working solution (or vehicle control - buffer with the same percentage of DMSO)

    • The total volume in each well at this stage should be consistent (e.g., 180 µL).

    • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Substrate Addition and Reaction Initiation:

    • To each well, add DTNB solution (e.g., 10 µL of 10 mM stock).

    • Initiate the enzymatic reaction by adding ATCh solution (e.g., 10 µL of 10 mM stock).

    • The final volume in each well will be, for example, 200 µL.

  • Kinetic Measurement:

    • Immediately place the microplate in a plate reader and measure the absorbance at 412 nm.

    • Take readings every minute for a period of 5-10 minutes.

  • Controls:

    • Negative Control (100% activity): Contains all reagents except the inhibitor (substitute with vehicle).

    • Blank: Contains all reagents except the enzyme to account for non-enzymatic hydrolysis of the substrate.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

  • Correct for the blank reading by subtracting the rate of the blank from all other readings.

  • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where V_inhibitor is the rate of reaction in the presence of this compound and V_control is the rate of reaction of the negative control.

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the concentration of this compound that causes 50% inhibition of AChE activity (the IC50 value).

Visualizations

Acetylcholinesterase Signaling Pathway and Inhibition

Acetylcholinesterase_Pathway cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by this compound ACh Acetylcholine ACh_Receptor Postsynaptic Receptor ACh->ACh_Receptor Binds AChE Acetylcholinesterase ACh->AChE Hydrolysis Signal Neuronal Signal ACh_Receptor->Signal Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inactive_AChE Inactive AChE (Phosphorylated) This compound This compound This compound->AChE Irreversible Inhibition

Caption: Acetylcholinesterase signaling and its inhibition by this compound.

Experimental Workflow for AChE Inhibition Assay

AChE_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: AChE, this compound, DTNB, ATCh, Buffer Serial_Dilutions Create this compound Serial Dilutions Reagents->Serial_Dilutions Plate_Setup Plate Setup: Add Buffer, AChE, & this compound/Vehicle Serial_Dilutions->Plate_Setup Incubation Incubate (15-30 min) Plate_Setup->Incubation Reaction_Start Add DTNB & ATCh to start reaction Incubation->Reaction_Start Kinetic_Read Kinetic Read at 412 nm (5-10 min) Reaction_Start->Kinetic_Read Calc_Rate Calculate Reaction Rates (ΔAbs/min) Kinetic_Read->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition IC50_Determination Determine IC50 Value (Dose-Response Curve) Calc_Inhibition->IC50_Determination

References

Application Note: Protocol for Fenchlorphos Extraction from Animal Tissues for Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Scope: This document provides a detailed protocol for the extraction and cleanup of fenchlorphos, an organophosphate pesticide, from various animal tissues (e.g., fat, liver, muscle) for quantitative residue analysis. The primary method detailed is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which is suitable for multi-residue screening.

Principle of the Method

This compound is a lipophilic compound prone to accumulating in fatty tissues.[1] This protocol employs a liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup to isolate the analyte from complex biological matrices.

The overall workflow consists of four main stages:

  • Sample Homogenization: Mechanical disruption of the tissue to ensure a representative sample and increase the surface area for efficient extraction.

  • Extraction: The homogenized sample is extracted with an organic solvent (acetonitrile) in the presence of salts. The salts induce phase separation between the aqueous and organic layers, partitioning the this compound into the acetonitrile.

  • Cleanup (d-SPE): The raw extract is treated with a combination of sorbents to remove interfering co-extractives such as lipids, pigments, and proteins.

  • Analysis: The final, cleaned extract is analyzed using gas chromatography coupled with a selective detector, typically a mass spectrometer (GC-MS/MS), for accurate identification and quantification.[2][3]

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • High-speed homogenizer (e.g., Waring blender or equivalent).[4]

    • Centrifuge capable of reaching >4,000 x g, with 50 mL and 15 mL tube rotors.

    • Vortex mixer.

    • Analytical balance (± 0.01 g).

    • Syringe filters (0.22 µm, PTFE).

    • Autosampler vials for GC.

    • 50 mL and 15 mL polypropylene centrifuge tubes with screw caps.

  • Reagents:

    • Acetonitrile (ACN), HPLC or pesticide residue grade.

    • Magnesium sulfate (MgSO₄), anhydrous.

    • Sodium chloride (NaCl).

    • Primary Secondary Amine (PSA) sorbent.

    • C18 sorbent (for fatty matrices).

    • This compound analytical standard.

    • Internal standard (e.g., Triphenyl phosphate - TPP).

Sample Preparation and Homogenization
  • Collect tissue samples (fat, liver, muscle) and freeze immediately at ≤ -20°C until analysis.

  • Thaw the frozen tissue sample on ice.[5]

  • Weigh 5-10 g of the tissue into a blender or homogenizer cup. For fatty tissues, it is crucial to obtain a representative sample.

  • Add an equal volume of chilled, deionized water to facilitate homogenization, especially for tougher tissues like muscle.[4]

  • Homogenize at high speed for 1-3 minutes until a uniform paste is achieved. Keep the sample chilled throughout this process to prevent analyte degradation.[4]

QuEChERS-Based Extraction Protocol

This protocol is adapted from the standard QuEChERS methodology for fatty matrices.[6][7][8]

  • Weigh 10 g (± 0.1 g) of the homogenized tissue into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of acetonitrile.

  • If not already added, spike with an appropriate internal standard.

  • Add the extraction salts: 4 g of anhydrous MgSO₄ and 1 g of NaCl. The salts help to induce phase separation and drive the pesticides into the acetonitrile layer.[7]

  • Immediately cap the tube tightly and shake vigorously for 1 minute. A mechanical shaker can be used for consistency.

  • Centrifuge at 4,000 x g for 5 minutes. Three layers should form: a solid tissue pellet at the bottom, a small aqueous layer, and the top acetonitrile layer containing the this compound.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

The cleanup step is critical for removing co-extracted matrix components, especially lipids, which can interfere with GC analysis.[9][10]

  • Transfer a 6 mL aliquot of the upper acetonitrile supernatant into a 15 mL d-SPE tube.

  • The d-SPE tube should contain:

    • 900 mg of anhydrous MgSO₄ (to remove residual water).

    • 300 mg of PSA (to remove organic acids, sugars, and some lipids).

    • 300 mg of C18 sorbent (essential for removing lipids from fatty samples).[7][9]

  • Cap the tube and vortex for 1 minute to ensure thorough mixing of the extract with the sorbents.

  • Centrifuge at 4,000 x g for 5 minutes.

  • The resulting supernatant is the final, cleaned extract.

Final Extract Preparation and Instrumental Analysis
  • Carefully transfer a 1 mL aliquot of the final cleaned supernatant into a clean tube.

  • Acidify the extract with 5 µL of 5% formic acid in acetonitrile to improve the stability of certain pesticides, if performing a multi-residue analysis.

  • Filter the extract through a 0.22 µm syringe filter into an autosampler vial.

  • Analyze the sample using GC-MS/MS. Gas chromatography is the preferred method for analyzing organophosphate pesticides.[3][9] The use of tandem mass spectrometry (MS/MS) provides excellent selectivity and sensitivity, minimizing matrix effects.[2][11]

  • Typical GC-MS/MS Conditions:

    • GC Column: HP-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness) or equivalent.[8]

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

    • Injection Mode: Splitless.

    • Oven Program: Initial temperature of 70°C for 2 min, ramp at 20-25°C/min to 300°C, and hold for 5-8 min.[8]

    • MS Detection: Multiple Reaction Monitoring (MRM) mode for highest sensitivity and selectivity. Precursor and product ions for this compound should be optimized.

Data Presentation

Quantitative data from literature demonstrates the accumulation of this compound and the performance of various extraction methods.

Table 1: this compound Residue Levels in Animal Tissues This table summarizes residue levels found in animal tissues after administration, highlighting its tendency to accumulate in fat.

Animal SpeciesTissueDoseTime After DoseResidue Level (mg/kg or ppm)Reference
RabbitKidney Fat0.250 g/kg (single oral)30 days3.14[1]
RabbitLiver0.250 g/kg (single oral)30 days0.10[1]
RabbitBlood0.250 g/kg (single oral)30 days0.12[1]
HenOmental Fat2.500 g/kg (single oral)30 days8.34[1]
HenLiver2.500 g/kg (single oral)30 days0.67[1]
HenBlood2.500 g/kg (single oral)30 days0.60[1]

Table 2: Performance Characteristics of Organophosphate Extraction Methods from Animal Tissues This table shows typical recovery rates and limits of quantification (LOQ) for methods similar to the one described.

MethodMatrixAnalyte(s)Recovery (%)LOQ (µg/kg)Reference
QuEChERS & GC-MS/MSBeef, Pork, Chicken, Egg, Milk66 Pesticides70 - 1200.74 - 23.1[8]
On-column partition cleanupFatty Extracts9 Organophosphates80 - 107Not Specified[12]
d-SPE Cleanup & GC-FPDAdipose Tissue6 OrganophosphatesNot Specified1,000 - 7,000[9]
QuEChERS & d-SPEMeat and Bovine FatChlorfenvinphos, Fipronil, etc.>80 (for most)Not Specified[7]

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the extraction and analysis of this compound from animal tissues.

Fenchlorphos_Extraction_Workflow cluster_prep Step 1: Sample Preparation cluster_extract Step 2: QuEChERS Extraction cluster_cleanup Step 3: Dispersive SPE Cleanup cluster_analysis Step 4: Analysis Sample Tissue Sample (Fat, Liver, Muscle) Homogenize Homogenize with Water (1-3 min) Sample->Homogenize Weigh Weigh 10g Homogenate Homogenize->Weigh AddSolvent Add 10 mL Acetonitrile Weigh->AddSolvent AddSalts Add Salts (4g MgSO₄, 1g NaCl) AddSolvent->AddSalts Shake Shake Vigorously (1 min) AddSalts->Shake Centrifuge1 Centrifuge (4000 x g, 5 min) Shake->Centrifuge1 Transfer1 Take 6 mL Supernatant Centrifuge1->Transfer1 AddSorbents Add d-SPE Sorbents (MgSO₄, PSA, C18) Transfer1->AddSorbents Vortex Vortex (1 min) AddSorbents->Vortex Centrifuge2 Centrifuge (4000 x g, 5 min) Vortex->Centrifuge2 Transfer2 Take Supernatant Centrifuge2->Transfer2 Filter Filter (0.22 µm) Transfer2->Filter GCMS Analyze by GC-MS/MS Filter->GCMS Result Final Result: This compound Concentration GCMS->Result

Caption: Workflow for this compound extraction and analysis.

References

Application of Fenchlorphos in Veterinary Medicine for Parasite Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenchlorphos, an organophosphate insecticide also known as ronnel, has historically been utilized in veterinary medicine for the control of a range of ectoparasites in livestock and other animals.[1] As with other organophosphates, its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[2][3] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in neuromuscular paralysis and eventual death of the parasite.[3][4] These application notes provide a summary of available data on the efficacy and use of this compound, along with detailed experimental protocols for research and development purposes.

Data Presentation

Residue Levels in Animal Tissues

The following tables summarize the maximum residue levels of this compound observed in the tissues of various animals following different application methods and withdrawal periods. This data is crucial for understanding the pharmacokinetic profile of the compound and for establishing appropriate withdrawal times in food-producing animals.

Table 1: Maximum this compound Residues in Livestock Fat

Animal SpeciesApplication Route & DosageWithdrawal Period (Days)Maximum Residue in Fat (ppm)
CattleOral (capsule), 18 mg/kg/day for 7 days143
86.7
150.51
CattleOral (mineral feed), 15 mg/kg/day for 22 days131
78.5
27<0.05
CattleSpray (1.0% aqueous)77.5
141.6
210.7
35<0.05
SheepDip (0.5% aqueous, single application)751
1430
2114
289
PigsSpray (0.5% aqueous, 100 mg/kg)80.66
140.21
210.20
280.13

Data compiled from WHO Pesticide Residues Series 2.

Table 2: this compound Residues in Hens and Rabbits After a Single Oral Dose

Animal SpeciesDose (g/kg body weight)TissueTime Post-AdministrationResidue Level (mg/kg)
Rabbit0.250Blood1 month0.12
Liver1 month0.10
Kidney Fat1 month3.14
Hen2.500Blood1 month0.60
Liver1 month0.67
Omental Fat1 month8.34

Data from Zasadowski A. (1980). [Determination of dermafos (this compound) residues in the tissues of hens and rabbits after single oral dose of pure and technical preparations].[5]

Signaling Pathway

The primary mode of action of this compound is the inhibition of acetylcholinesterase (AChE) within the synaptic cleft of the parasite's nervous system. The following diagram illustrates this pathway.

Fenchlorphos_Mechanism cluster_synapse Synaptic Cleft cluster_outcome Outcome ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor (Nicotinic & Muscarinic) ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces This compound This compound This compound->AChE Inhibits Accumulation ACh Accumulation Overstimulation Receptor Overstimulation Accumulation->Overstimulation Paralysis Paralysis & Death Overstimulation->Paralysis

This compound Mechanism of Action

Experimental Protocols

In Vitro Efficacy Testing Against Ectoparasites (e.g., Ticks, Mites)

This protocol is adapted from the adult immersion test (AIT) and larval packet test (LPT) methodologies and can be used to determine the dose-response relationship and calculate LC50/EC50 values for this compound against various ectoparasites.

Objective: To determine the lethal concentration (LC) or effective concentration (EC) of this compound required to cause mortality or inhibit vital functions (e.g., egg-laying) in a target ectoparasite population.

Materials:

  • Technical grade this compound

  • Appropriate solvent (e.g., acetone, ethanol)

  • Distilled water

  • Emulsifying agent (e.g., Triton X-100)

  • Engorged adult female ticks or other target parasites

  • Larval stages of the target parasite

  • Petri dishes or beakers

  • Filter paper (e.g., Whatman No. 1)

  • Incubator with controlled temperature and humidity

  • Stereomicroscope

  • Vials or syringes for larval packet test

Procedure:

Part A: Adult Immersion Test (for adult ticks)

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Create a series of serial dilutions from the stock solution to achieve a range of desired concentrations.

    • For each concentration, mix the this compound solution with distilled water and an emulsifying agent to create a stable emulsion. A negative control group should be prepared with only the solvent, water, and emulsifier.

  • Exposure:

    • Randomly allocate a minimum of 10 engorged adult female ticks to each concentration group and the control group.

    • Immerse each group of ticks in the corresponding test solution for a standardized period (e.g., 5-10 minutes).

    • After immersion, remove the ticks, gently dry them on filter paper, and place them in individual petri dishes.

  • Incubation and Observation:

    • Incubate the petri dishes at an appropriate temperature and humidity for the specific parasite species (e.g., 27°C and 80% relative humidity for Rhipicephalus microplus).

    • Monitor the ticks daily for mortality for a set period (e.g., 7-14 days).

    • For surviving females, record the egg mass laid and the percentage of eggs that hatch.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration.

    • Calculate the inhibition of oviposition and egg hatchability.

    • Use probit analysis to determine the LC50 and LC95 values.

Part B: Larval Packet Test (for larval ticks)

  • Preparation of Impregnated Filter Paper:

    • Apply a known volume of each this compound concentration onto a piece of filter paper.

    • Allow the solvent to evaporate completely, leaving the filter paper impregnated with the test compound.

    • Fold the filter paper to create a packet.

  • Exposure:

    • Introduce a known number of larvae (e.g., 100) into each packet.

    • Seal the packets and incubate under controlled conditions.

  • Observation and Data Analysis:

    • After a set exposure time (e.g., 24 hours), open the packets and count the number of live and dead larvae.

    • Calculate the percentage mortality for each concentration and use probit analysis to determine the LC50.

InVitro_Efficacy_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Observation cluster_analysis Data Analysis A Prepare this compound Serial Dilutions C Adult Immersion Test (AIT) or Larval Packet Test (LPT) A->C B Select Target Parasites (Adults or Larvae) B->C D Incubate under Controlled Conditions C->D E Record Mortality, Oviposition, and Hatchability D->E F Calculate Percent Efficacy E->F G Determine LC50/EC50 (Probit Analysis) F->G

In Vitro Efficacy Testing Workflow
In Vivo Efficacy Trial in Livestock (General Protocol)

This protocol provides a general framework for conducting a clinical field trial to evaluate the efficacy of a this compound formulation against ectoparasites on livestock. This should be adapted based on the target host and parasite, and all local and national animal welfare regulations must be followed.

Objective: To evaluate the efficacy and residual activity of a this compound formulation for the control of a specific ectoparasite in a target animal species under field conditions.

Materials:

  • This compound formulation (e.g., pour-on, spray, dip)

  • Naturally or artificially infested animals (e.g., cattle, sheep)

  • A suitable control product (positive control) or a placebo (negative control)

  • Animal identification tags

  • Equipment for parasite counting (e.g., combs, collection vials)

  • Personal protective equipment (PPE) for handlers

Procedure:

  • Animal Selection and Group Allocation:

    • Select a sufficient number of animals with a pre-existing, uniform infestation of the target parasite.

    • Randomly allocate the animals to treatment groups:

      • Group 1: Negative Control (placebo or untreated)

      • Group 2: this compound treatment

      • Group 3 (optional): Positive Control (a registered, effective product)

    • Ensure each group has a statistically adequate number of animals.

  • Treatment Administration:

    • On Day 0, treat the animals in each group according to the manufacturer's instructions for the respective products. Ensure accurate dosing based on body weight.

  • Parasite Assessment:

    • Conduct parasite counts at pre-determined intervals (e.g., Day -1, Day 7, Day 14, Day 21, Day 28, etc.) to assess the initial infestation and the efficacy and residual activity of the treatment.

    • The method of parasite counting will depend on the target parasite (e.g., whole-body counts for ticks, area-specific counts for mites).

  • Data Analysis:

    • Calculate the percent efficacy for the this compound treatment at each time point using the following formula:

      • Efficacy (%) = [ (Mean parasite count in control group - Mean parasite count in treated group) / Mean parasite count in control group ] x 100

  • Safety Assessment:

    • Monitor all animals throughout the study for any adverse reactions to the treatments.

InVivo_Trial_Workflow A Animal Selection & Group Allocation B Pre-Treatment Parasite Counts (Day -1) A->B C Treatment Administration (Day 0) B->C D Post-Treatment Parasite Counts (e.g., Day 7, 14, 21, 28) C->D F Safety Assessment (Monitor for Adverse Reactions) C->F E Data Analysis: Calculate Percent Efficacy D->E

References

Application Notes and Protocols for In Vitro Studies of Fenchlorphos Metabolism in Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenchlorphos, an organothiophosphate insecticide also known as Ronnel, has been utilized for controlling insects and pests. Understanding its metabolic fate is crucial for assessing its potential toxicity and for the development of safer alternatives. In vitro metabolism studies using liver microsomes are a fundamental tool in toxicology and drug development to investigate the biotransformation of xenobiotics. Liver microsomes are a subcellular fraction rich in drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) monooxygenases, which are responsible for the Phase I metabolism of a vast array of compounds.

These application notes provide a detailed overview of the in vitro metabolism of this compound in liver microsomes, including its metabolic pathways, protocols for key experiments, and a framework for data presentation.

Metabolic Pathways of this compound

The metabolism of this compound in animals primarily involves two main hydrolytic pathways. These reactions lead to the cleavage of either the methyl-phosphate or the phenyl-phosphate bond, resulting in metabolites that are generally more polar and readily excreted.

The principal metabolic reactions are:

  • Hydrolysis of the P-O-phenol bond: This pathway results in the formation of 2,4,5-trichlorophenol and dimethyl phosphorothioic acid.

  • Hydrolysis of the P-O-methyl bond: This reaction yields O-methyl O-(2,4,5-trichlorophenyl) phosphorothioic acid and methanol.

Further metabolism of the primary metabolites can also occur. The organophosphate oxygen analog (oxon) of this compound can also be formed, which is a more potent cholinesterase inhibitor.

Fenchlorphos_Metabolism This compound This compound (O,O-dimethyl O-2,4,5-trichlorophenyl phosphorothioate) Metabolite1 2,4,5-Trichlorophenol This compound->Metabolite1 Hydrolysis (P-O-phenol bond) Metabolite2 Dimethyl phosphorothioic acid This compound->Metabolite2 Hydrolysis (P-O-phenol bond) Metabolite3 O-methyl O-(2,4,5-trichlorophenyl) phosphorothioic acid This compound->Metabolite3 Hydrolysis (P-O-methyl bond) Metabolite4 Methanol This compound->Metabolite4 Hydrolysis (P-O-methyl bond) Fenchlorphos_Oxon This compound Oxon This compound->Fenchlorphos_Oxon Oxidative Desulfuration (CYP450)

Metabolic pathway of this compound.

Data Presentation: Quantitative Metabolic Parameters

Quantitative analysis of enzyme kinetics is essential for characterizing the metabolism of a compound. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are key parameters that describe the affinity of the enzyme for the substrate and the maximum rate of metabolism, respectively.

Table 1: Representative Michaelis-Menten Kinetic Parameters for the Metabolism of Chlorpyrifos in Rat Liver and Intestinal Microsomes.[1]

Metabolic PathwayTissueKm (µM)Vmax (nmol/min/mg protein)
Chlorpyrifos to Chlorpyrifos-oxon Liver Microsomes1.2 ± 0.20.25 ± 0.02
Intestinal Microsomes1.5 ± 0.40.06 ± 0.01
Chlorpyrifos to Trichloropyridinol (TCP) Liver Microsomes3.8 ± 0.60.55 ± 0.04
Intestinal Microsomes15.2 ± 3.50.12 ± 0.02

Data are presented as mean ± standard error.

Table 2: Representative Vmax and Km Values for the Metabolism of Isofenphos by Liver Microsomal P450 Enzymes from Different Species.[2]

SpeciesMetabolic ReactionVmax (nmol/hr/1.3 nmol P450)Km (µM)
Human Desulfuration (to Isofenphos-oxon)1418.4
Dealkylation7.311.2
Monkey Desulfuration (to Isofenphos-oxon)16219.2
Dealkylation64.616.3
Rat Desulfuration (to Isofenphos-oxon)6614.1
Dealkylation17.29.9
Dog Desulfuration (to Isofenphos-oxon)4323.3
Dealkylation9.79.3
Guinea Pig Desulfuration (to Isofenphos-oxon)987.4

Experimental Protocols

The following are detailed protocols for conducting in vitro metabolism studies of this compound using liver microsomes.

Protocol 1: In Vitro Incubation of this compound with Liver Microsomes for Metabolite Profiling

Objective: To generate and identify the metabolites of this compound formed by liver microsomal enzymes.

Materials:

  • This compound

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (or other suitable organic solvent for quenching)

  • Incubator/shaking water bath (37°C)

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture:

    • On ice, prepare the incubation mixture in microcentrifuge tubes. For a final volume of 200 µL, add the following in order:

      • 148 µL of 100 mM potassium phosphate buffer (pH 7.4)

      • 20 µL of liver microsomes (final concentration of 0.5-1.0 mg/mL)

      • 2 µL of this compound stock solution (in a solvent like methanol or DMSO, final concentration typically 1-10 µM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding 30 µL of the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes) in a shaking water bath.

  • Termination of Reaction: Terminate the reaction by adding 2 volumes (400 µL) of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the tubes vigorously for 1 minute and then centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein.

  • Sample Collection: Carefully collect the supernatant, which contains the parent compound and its metabolites, and transfer it to a new tube for analysis.

  • Analysis: Analyze the supernatant using LC-MS/MS or GC-MS/MS to identify and quantify the metabolites.

Protocol 2: Enzyme Kinetic Study - Determination of Km and Vmax

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the metabolism of this compound.

Materials:

  • Same as Protocol 1.

Procedure:

  • Substrate Concentrations: Prepare a series of this compound stock solutions to achieve a range of final substrate concentrations in the incubation mixture (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).

  • Incubation Setup: Set up incubation mixtures as described in Protocol 1 for each substrate concentration.

  • Time Course Experiment: For each substrate concentration, perform a time-course experiment (e.g., 0, 5, 10, 15, 20 minutes) to ensure that the reaction rate is linear with time. The incubation time for the main experiment should be within this linear range.

  • Incubation and Termination: Initiate the reactions with the NADPH regenerating system, incubate for the predetermined time, and terminate the reactions as described in Protocol 1.

  • Metabolite Quantification: Quantify the formation of a specific metabolite at each substrate concentration using a validated analytical method (e.g., LC-MS/MS with a standard curve for the metabolite).

  • Data Analysis:

    • Plot the initial velocity (rate of metabolite formation) versus the substrate concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism, SigmaPlot) to determine the Km and Vmax values.

    Michaelis-Menten Equation: v = (Vmax * [S]) / (Km + [S]) where:

    • v = initial velocity

    • Vmax = maximum velocity

    • [S] = substrate concentration

    • Km = Michaelis-Menten constant

Visualization of Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, NADPH, Microsomes) mix_components Mix Microsomes, Buffer, and this compound prep_reagents->mix_components prep_this compound Prepare this compound Stock Solutions prep_this compound->mix_components pre_incubate Pre-incubate at 37°C mix_components->pre_incubate initiate_reaction Initiate with NADPH pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate Terminate Reaction (e.g., with Acetonitrile) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant lcms_analysis Analyze by LC-MS/MS or GC-MS/MS collect_supernatant->lcms_analysis data_analysis Data Analysis (Metabolite ID, Kinetics) lcms_analysis->data_analysis

Workflow for in vitro this compound metabolism study.

Conclusion

The in vitro study of this compound metabolism in liver microsomes provides valuable insights into its biotransformation pathways and the enzymes involved. The protocols outlined in these application notes offer a robust framework for researchers to investigate the metabolic stability and profile of this compound and other xenobiotics. While specific kinetic data for this compound is limited, the provided examples for other organophosphates serve as a useful reference for experimental design and data interpretation. Such studies are indispensable for a comprehensive risk assessment and for guiding the development of safer chemical alternatives.

References

Application Note: A QuEChERS-Based Method for the Detection of Fenchlorphos in Diverse Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and efficient method for the determination of Fenchlorphos, an organophosphorus pesticide, in various food matrices. The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The described protocols, based on both AOAC Official Method 2007.01 and EN 15662 standards, are suitable for a range of food samples, including fruits, vegetables, and meat products. This method provides high recovery rates and low limits of detection, making it ideal for routine monitoring and regulatory compliance.

Introduction

This compound, an organophosphorus insecticide, has been used in agriculture and veterinary applications to control a variety of pests. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products. Consequently, sensitive and reliable analytical methods are required to monitor its presence in the food supply.

The QuEChERS method has emerged as a preferred technique for pesticide residue analysis due to its simplicity, speed, and minimal solvent consumption.[1] It involves a two-step process: an initial extraction with acetonitrile and partitioning with salts, followed by a dispersive solid-phase extraction (dSPE) cleanup to remove interfering matrix components.[2] This application note provides detailed protocols for the extraction, cleanup, and subsequent GC-MS/MS analysis of this compound in various food matrices.

Experimental Protocols

Two primary QuEChERS protocols are presented here: the AOAC Official Method 2007.01 (with acetate buffering) and the EN 15662 method (with citrate buffering).[3][4] The choice of method may depend on the specific food matrix and the range of pesticides being analyzed.

Protocol 1: AOAC Official Method 2007.01

This method is suitable for a wide range of pesticides and food matrices.

1. Sample Preparation and Extraction:

  • Homogenize 15 g of the food sample in a blender. For dry samples, add an appropriate amount of water to achieve a total water content of approximately 80%.

  • Transfer the homogenized sample to a 50 mL centrifuge tube.

  • Add 15 mL of 1% acetic acid in acetonitrile.

  • Add the contents of a salt packet containing 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of sodium acetate (NaOAc).

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL dSPE tube containing the appropriate sorbents. The choice of sorbents depends on the matrix:

    • General Fruits and Vegetables: 150 mg MgSO₄ and 50 mg primary secondary amine (PSA).

    • Fatty Matrices (e.g., meat, avocado): 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Pigmented Fruits and Vegetables (e.g., spinach, berries): 150 mg MgSO₄, 50 mg PSA, and 7.5-50 mg graphitized carbon black (GCB).

  • Shake the dSPE tube for 30 seconds.

  • Centrifuge at ≥5000 rcf for 2 minutes.

  • The resulting supernatant is ready for GC-MS/MS analysis.

Protocol 2: EN 15662 Method

This method is particularly effective for pH-dependent pesticides.

1. Sample Preparation and Extraction:

  • Homogenize 10 g of the food sample. For dry samples, add water to a total volume of 10 mL.

  • Transfer the sample to a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the contents of a salt packet containing 4 g of anhydrous MgSO₄, 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.

  • Cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer 1 mL of the supernatant to a 2 mL dSPE tube containing 150 mg MgSO₄ and 25 mg PSA. For matrices with high fat or pigment content, C18 or GCB can be added as in the AOAC method.

  • Shake for 30 seconds.

  • Centrifuge at ≥5000 rcf for 2 minutes.

  • The supernatant is ready for analysis.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the QuEChERS-GC-MS/MS method for this compound in various food matrices. The data is compiled from multiple studies on organophosphorus pesticides.[5][6][7]

Food Matrix CategoryTypical Recovery (%)Typical Limit of Detection (LOD) (µg/kg)Typical Limit of Quantification (LOQ) (µg/kg)
High Water Content (e.g., cucumber, tomato)85 - 1101 - 55 - 15
High Sugar Content (e.g., grapes, apples)80 - 1052 - 77 - 20
High Pigment Content (e.g., spinach, berries)75 - 1003 - 1010 - 25
High Fat Content (e.g., meat, poultry)70 - 955 - 1515 - 50

GC-MS/MS Analysis

Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS) is recommended for the analysis of this compound.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume1-2 µL
Inlet Temperature250 °C
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven Program70 °C (hold 2 min), ramp to 150 °C at 25 °C/min, ramp to 200 °C at 5 °C/min, ramp to 280 °C at 10 °C/min (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transitions for this compound
Precursor Ion (m/z)Quantifier Product Ion (m/z)
284.9270.0

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis homogenize 1. Homogenize Food Sample add_solvent 2. Add Acetonitrile (+/- Acid) homogenize->add_solvent add_salts 3. Add QuEChERS Salts add_solvent->add_salts shake_extract 4. Shake Vigorously add_salts->shake_extract centrifuge_extract 5. Centrifuge shake_extract->centrifuge_extract transfer_supernatant 6. Transfer Supernatant centrifuge_extract->transfer_supernatant Acetonitrile Layer add_dspe 7. Add to dSPE Tube (MgSO4, PSA, etc.) transfer_supernatant->add_dspe shake_cleanup 8. Shake add_dspe->shake_cleanup centrifuge_cleanup 9. Centrifuge shake_cleanup->centrifuge_cleanup final_extract 10. Collect Final Extract centrifuge_cleanup->final_extract gcms_analysis 11. GC-MS/MS Analysis final_extract->gcms_analysis

Caption: General workflow for the QuEChERS-based extraction and cleanup of this compound from food matrices.

Logical_Relationship cluster_sample Sample Matrix cluster_cleanup dSPE Sorbent Selection high_water High Water Content psa PSA (Primary Secondary Amine) high_water->psa Removes organic acids, sugars high_fat High Fat Content high_fat->psa c18 C18 high_fat->c18 Removes lipids high_pigment High Pigment Content high_pigment->psa gcb GCB (Graphitized Carbon Black) high_pigment->gcb Removes pigments, sterols

Caption: Logical relationship between food matrix type and dSPE sorbent selection for optimal cleanup.

Conclusion

The QuEChERS-based method coupled with GC-MS/MS analysis provides a highly effective and efficient approach for the determination of this compound residues in a wide range of food matrices. The protocols outlined in this application note, based on AOAC and EN standards, can be readily implemented in food safety and quality control laboratories. The method's robustness, combined with its high sensitivity and good recovery rates, makes it a valuable tool for ensuring compliance with regulatory MRLs and protecting consumer health.

References

Application Notes and Protocols for the Use of Fenchlorphos Analytical Standard in Pesticide Residue Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenchlorphos, an organophosphate insecticide, has been utilized in agricultural and veterinary applications to control a variety of pests.[1][2][3] Its use has raised concerns about potential residues in food products and the environment, necessitating robust analytical methods for its detection and quantification.[1] This document provides detailed application notes and protocols for the use of this compound analytical standards in pesticide residue testing, primarily focusing on chromatographic techniques. This compound acts as a cholinesterase inhibitor, a mechanism that underlies its toxicity to target organisms.[4]

Properties of this compound Analytical Standard

A thorough understanding of the physicochemical properties of the this compound analytical standard is crucial for its proper handling, storage, and use in analytical procedures.

PropertyValueReference
Chemical Name O,O-dimethyl O-(2,4,5-trichlorophenyl) phosphorothioate[4]
Synonyms Ronnel, Fenclofos, Ectoral, Korlane, Trolene[4]
CAS Number 299-84-3[3]
Molecular Formula C₈H₈Cl₃O₃PS[3][4]
Molecular Weight 321.55 g/mol [3][4]
Appearance White to light-tan crystalline solid[4]
Melting Point 40 - 44 °C[5]
Solubility Insoluble in water; soluble in most organic solvents.[4]
Storage Conditions 2-8°C in a dry, cool, and well-ventilated place.[3][6][7]
Stability Stable under normal conditions, but hydrolyzes in the presence of dilute alkali.[4][6]

Analytical Methodologies for this compound Residue Analysis

Gas chromatography (GC) coupled with various detectors is the most common and established technique for the determination of this compound residues. Liquid chromatography (LC) with mass spectrometry is also a viable, though less frequently cited, method.

Gas Chromatography (GC) Methods

GC offers high sensitivity and selectivity for this compound analysis. The choice of detector depends on the required sensitivity and the complexity of the sample matrix.

  • GC with Electron Capture Detector (ECD): This method is highly sensitive to the halogenated structure of this compound. An adaptation of the Claborn procedure using electron capture gas chromatography has been validated down to 0.01 ppm for this compound in animal tissues.[8]

  • GC with Flame Photometric Detector (FPD): FPD is specific for phosphorus-containing compounds, making it suitable for this compound analysis. A method utilizing flame photometric gas chromatography can detect this compound in cattle tissues at a level of 0.002 ppm.[8]

  • GC with Thermionic Detection: This detector also shows high selectivity for phosphorus and nitrogen-containing compounds and is suitable for confirming the presence of this compound.[8]

  • GC with Mass Spectrometry (GC-MS/MS): This is a highly specific and sensitive method for both quantification and confirmation of this compound residues. A fast GC-MS/MS method has achieved a limit of quantitation (LOQ) of 2 µg/kg in various fruits and vegetables.[9]

Liquid Chromatography (LC) Methods

While GC is more common, LC coupled with tandem mass spectrometry (LC-MS/MS) can also be used, particularly for multi-residue analysis that includes more polar pesticides. Challenges in achieving high sensitivity for this compound with LC-MS/MS using electrospray ionization (ESI) have been noted.[10]

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods used for this compound residue testing.

Table 1: Method Detection and Quantification Limits

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
GC-FPDCattle Tissues0.002 ppm-[8]
GC-ECDAnimal Tissues-0.01 ppm[8]
GC-MS/MSFruits and Vegetables-2 µg/kg[9]
GC-MS/MSRiceWell below MRLs-[11]
API-TOF/MSFruits and Vegetables0.9 - 5 µg/L-[12]

Table 2: Recovery Rates of this compound in Spiked Samples

Analytical MethodMatrixSpiking LevelRecovery Rate (%)Reference
GC-FPDCattle TissuesNot Specified75 - 95[8]
GC-MS/MSOranges10 ng/mL104.7[13]
GC-MS/MSSpinach10 ng/mL112.9[13]
GC-MS/MSRiceNot Specified75 - 125 (for 91 compounds)[11]
API-TOF/MSFruits and VegetablesNot Specified70 - 120[12]

Experimental Protocols

The following are detailed protocols for the analysis of this compound residues in food matrices.

Protocol 1: Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in a variety of food matrices.[14][15]

Materials:

  • Homogenizer/blender

  • 50 mL centrifuge tubes

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Centrifuge

  • Vortex mixer

Procedure:

  • Homogenization: Homogenize a representative portion of the food sample (e.g., 10-15 g) until a uniform consistency is achieved.[15][16] For samples with high water content, cryogenic grinding with dry ice can be used to improve homogeneity and prevent degradation of analytes.[14]

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[13][16]

    • Add 10-15 mL of acetonitrile.[13]

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[12]

    • Shake vigorously for 1 minute.[13]

    • Centrifuge at ≥3000 rpm for 5 minutes.[13]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant (e.g., 6 mL) and transfer it to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 1200 mg MgSO₄ and 400 mg PSA).[12] The PSA removes organic acids and other polar matrix components.[14]

    • Vortex for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.[12]

  • Final Extract: The resulting supernatant is the final extract, which can be directly injected into the GC-MS/MS or LC-MS/MS system or diluted if necessary.

Protocol 2: Analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Instrumentation:

  • Gas Chromatograph with a suitable capillary column (e.g., HP-5MS).[11]

  • Tandem Mass Spectrometer (Triple Quadrupole).

  • Autosampler.

GC Conditions (Example):

  • Injector: Splitless mode, 250 °C.[11]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).[11][13]

  • Oven Temperature Program: Initial temperature of 150 °C, ramped to 280 °C at 30 °C/min, and held for 10 minutes.[11]

  • Injection Volume: 1-2 µL.[11]

MS/MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor and product ions for this compound need to be determined by infusing a standard solution. Common transitions can be found in pesticide databases or determined experimentally.

  • Collision Energy: Optimized for each transition to achieve maximum sensitivity.

Calibration: Prepare matrix-matched calibration standards by spiking blank matrix extracts with known concentrations of the this compound analytical standard. This compensates for matrix effects that can suppress or enhance the analyte signal.

Visualizations

Experimental Workflow for this compound Residue Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing and Reporting Sample Food Sample (e.g., Fruit, Vegetable, Tissue) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile & Salts) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (PSA & MgSO4) Extraction->Cleanup GCMS GC-MS/MS Analysis Cleanup->GCMS Final Extract DataAcquisition Data Acquisition (MRM Mode) GCMS->DataAcquisition Quantification Quantification (Matrix-Matched Calibration) DataAcquisition->Quantification Confirmation Confirmation of Identity (Ion Ratios) Quantification->Confirmation Report Final Report Confirmation->Report

Caption: Workflow for pesticide residue analysis of this compound.

Toxicological Mechanism of this compound

cholinesterase_inhibition This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Hydrolysis Hydrolysis AChE->Hydrolysis Catalyzes Inhibition Inhibition Accumulation ACh Accumulation ACh Acetylcholine (ACh) (Neurotransmitter) ACh->AChE Binds to Effect Neurotoxic Effects Accumulation->Effect

Caption: Cholinesterase inhibition by this compound.

References

Application Note: Sensitive Detection of Fenchlorphos using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenchlorphos, an organophosphate insecticide, has been utilized in agricultural and veterinary applications. Due to its potential toxicity and persistence in the environment, sensitive and selective analytical methods are required for its detection in various matrices, including food and environmental samples. This application note describes a robust and sensitive method for the determination of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a straightforward sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, followed by highly selective detection using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer. While gas chromatography-mass spectrometry (GC-MS) has traditionally been used for this compound analysis, LC-MS/MS offers a sensitive alternative, particularly for multi-residue methods.[1]

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

  • Syringe filters (0.22 µm)

Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[2]

  • Sample Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of a food commodity).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salt packet.

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents.

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up supernatant.

    • Filter through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed on a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.5 µm particle size) is suitable for separation.[3]

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute this compound, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.[1]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: At least two MRM transitions should be monitored for confident identification and quantification.[4]

Data Presentation

Quantitative data for the LC-MS/MS analysis of this compound and its oxon metabolite are summarized in the table below. These values are indicative and may require optimization based on the specific instrument and matrix.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound321.0285.0125.020
This compound-oxon305.1109.1108.025

Table 1: Multiple Reaction Monitoring (MRM) parameters for this compound and this compound-oxon.[1][5]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the sensitive detection of this compound by LC-MS/MS.

Fenchlorphos_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Filtration Filtration Cleanup->Filtration LC_Separation LC Separation Filtration->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Confirmation Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Figure 1: Experimental workflow for this compound analysis.

Conclusion

This application note provides a detailed protocol for the sensitive and selective analysis of this compound using LC-MS/MS. The combination of a streamlined QuEChERS sample preparation method and the high selectivity of tandem mass spectrometry allows for reliable detection and quantification of this pesticide in complex matrices. The provided MRM transitions and workflow can serve as a starting point for method development and routine monitoring in food safety and environmental laboratories.

References

Application Notes and Protocols for Cholinesterase Inhibition Assay Using Fenchlorphos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenchlorphos, an organophosphate insecticide, is a potent and irreversible inhibitor of cholinesterases, primarily acetylcholinesterase (AChE).[1] This property makes it a valuable tool for studying the mechanism of cholinesterase inhibition and for the screening and development of novel therapeutic agents targeting this enzyme class. This document provides a detailed protocol for an in vitro cholinesterase inhibition assay using this compound, based on the well-established Ellman's method.[2][3]

Organophosphates exert their toxic effects by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[4] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent disruption of neurotransmission.

Principle of the Assay

The cholinesterase inhibition assay described here utilizes the Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to quantify cholinesterase activity. The enzyme acetylcholinesterase (AChE) hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetic acid. The thiocholine then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color development is directly proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of ATCh hydrolysis is reduced, leading to a decrease in the rate of color formation.

Quantitative Data Summary

Table 1: Example Data Table for IC50 Determination of this compound

This compound Concentration (µM)Absorbance at 412 nm (mAU/min)% Inhibition
0 (Control)0
0.01
0.1
1
10
100

Table 2: Materials and Reagents

ReagentSupplierCatalog Number
This compound(e.g., Sigma-Aldrich)(e.g., PS242)
Acetylcholinesterase (AChE)(e.g., Sigma-Aldrich)(e.g., C3389)
Acetylthiocholine iodide (ATCh)(e.g., Sigma-Aldrich)(e.g., A5751)
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)(e.g., Sigma-Aldrich)(e.g., D8130)
Phosphate Buffer (0.1 M, pH 8.0)In-house preparation-
Dimethyl sulfoxide (DMSO)(e.g., Sigma-Aldrich)(e.g., D8418)

Experimental Protocols

Preparation of Reagents
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0 using a pH meter.

  • DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to achieve a final concentration of 10 mM.

  • ATCh Solution (10 mM): Dissolve an appropriate amount of acetylthiocholine iodide in the phosphate buffer to achieve a final concentration of 10 mM. Prepare this solution fresh daily.

  • AChE Solution (1 U/mL): Prepare a stock solution of acetylcholinesterase in phosphate buffer. The final concentration in the assay well should be optimized based on the specific activity of the enzyme lot. A starting concentration of 1 U/mL in the stock solution is recommended.

  • This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to prepare a high-concentration stock solution. Further dilutions should be made in the phosphate buffer to achieve the desired final concentrations for the assay.

Assay Procedure (96-well plate format)
  • Prepare the Assay Plate:

    • Add 20 µL of phosphate buffer to the blank wells.

    • Add 20 µL of the various concentrations of this compound solution (prepared by serial dilution from the stock solution in phosphate buffer) to the inhibitor wells.

    • Add 20 µL of phosphate buffer to the control wells.

  • Add Enzyme: Add 20 µL of the AChE solution to all wells except the blank wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Add DTNB: Add 100 µL of the DTNB solution to all wells.

  • Initiate Reaction: Add 40 µL of the ATCh solution to all wells to start the enzymatic reaction.

  • Measure Absorbance: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (mAU/min).

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    Where:

    • V_control is the rate of reaction in the absence of the inhibitor.

    • V_inhibitor is the rate of reaction in the presence of the inhibitor.

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. This can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

Visualizations

Cholinesterase_Inhibition_Pathway ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Binds to active site Choline Choline AChE->Choline Hydrolyzes Acetate Acetate AChE->Acetate Inhibited_AChE Inhibited AChE (Phosphorylated) This compound This compound (Organophosphate) This compound->AChE Irreversibly binds to active site

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - Phosphate Buffer - DTNB - ATCh - AChE - this compound Dilutions Plate_Setup Set up plate: - Blanks - Controls - Inhibitor concentrations Reagents->Plate_Setup Add_Enzyme Add AChE to wells Plate_Setup->Add_Enzyme Preincubation Pre-incubate for 15 min Add_Enzyme->Preincubation Add_DTNB Add DTNB Preincubation->Add_DTNB Add_ATCh Add ATCh (Start reaction) Add_DTNB->Add_ATCh Measure Measure Absorbance at 412 nm (Kinetic) Add_ATCh->Measure Calculate_Rate Calculate Reaction Rates Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Experimental Workflow for the Cholinesterase Inhibition Assay.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Fenchlorphos Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Fenchlorphos by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[1] In complex matrices like fruits, vegetables, and fatty samples, these effects can be significant and variable, posing a major challenge to reliable analysis.

Q2: Is LC-MS/MS the best technique for this compound analysis?

A2: While LC-MS/MS is a powerful technique for pesticide analysis, this compound can be challenging to analyze using this method. Several sources indicate that Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is often preferred for this compound due to better sensitivity and robustness. However, if LC-MS/MS is the required or available platform, specific strategies must be employed to overcome analytical challenges.

Q3: What are the initial steps to take when suspecting matrix effects for this compound?

A3: If you suspect matrix effects are impacting your this compound analysis, a good first step is to perform a post-extraction spike experiment. This involves comparing the signal response of a standard in a clean solvent to the response of the same standard spiked into a blank matrix extract. A significant difference in signal intensity indicates the presence of matrix effects.

Troubleshooting Guide

Issue 1: Poor Signal or No Detectable Peak for this compound
Possible Cause Troubleshooting Step
Suboptimal Ionization This compound, an organophosphate pesticide, can be ionized in both positive and negative modes. However, its ionization efficiency can be low. Experiment with both Electrospray Ionization (ESI) positive and negative modes to determine which provides a better signal for your specific matrix and LC conditions. Some users have reported better results in ESI negative mode.
Incorrect MRM Transitions Ensure you are using optimized and validated Multiple Reaction Monitoring (MRM) transitions for this compound. If you are developing a method, perform an infusion of a this compound standard to determine the optimal precursor and product ions, as well as collision energies.
Severe Signal Suppression The sample matrix may be causing significant ion suppression. Implement a more rigorous sample cleanup procedure or dilute the sample extract.
Issue 2: Inconsistent or Non-Reproducible this compound Quantification
Possible Cause Troubleshooting Step
Variable Matrix Effects Matrix effects can vary between different samples of the same matrix type and between different matrices. The use of an appropriate internal standard is crucial for correction.
Lack of Suitable Internal Standard A stable isotope-labeled (SIL) internal standard for this compound is not readily commercially available. In its absence, consider using a structurally similar organophosphate pesticide that is not expected to be in your samples as an internal standard. Triphenyl phosphate has been used as a general internal standard in multi-residue methods.[2]
Calibration Strategy Solvent-based calibration curves are often inadequate for complex matrices. Employ matrix-matched calibration curves to compensate for matrix effects. This involves preparing your calibration standards in a blank matrix extract that is representative of your samples.
Issue 3: Poor Peak Shape (Tailing, Splitting, or Broadening)
Possible Cause Troubleshooting Step
Sample Solvent Mismatch If the sample extract solvent is significantly stronger than the initial mobile phase, it can cause peak distortion, especially for early eluting compounds. Dilute the final extract with the initial mobile phase before injection.
Column Contamination Matrix components can accumulate on the analytical column, leading to poor peak shape. Use a guard column and implement a robust column washing procedure between runs.
Secondary Interactions This compound may exhibit secondary interactions with the stationary phase. Ensure the mobile phase pH is appropriate for the analyte and column chemistry.

Experimental Protocols

Protocol 1: QuEChERS Sample Extraction and Cleanup

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.

1. Sample Homogenization:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

2. Extraction:

  • Add 10 mL of acetonitrile to the sample tube.

  • Add the appropriate QuEChERS extraction salts (e.g., AOAC or EN versions).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 g for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take an aliquot of the supernatant (acetonitrile layer).

  • Transfer it to a dSPE tube containing a combination of sorbents. The choice of sorbents depends on the matrix:

    • General Fruits and Vegetables: PSA (Primary Secondary Amine) and MgSO₄.

    • Pigmented Fruits and Vegetables: PSA, GCB (Graphitized Carbon Black), and MgSO₄. Caution: GCB can adsorb planar pesticides, so test for this compound recovery.

    • Fatty Matrices: PSA, C18, and MgSO₄.

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis, possibly after dilution.

Diagram of the QuEChERS Workflow

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup dSPE Cleanup Sample Homogenized Sample Add_ACN Add Acetonitrile Sample->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Shake_1 Shake Vigorously Add_Salts->Shake_1 Centrifuge_1 Centrifuge Shake_1->Centrifuge_1 Supernatant Transfer Supernatant Centrifuge_1->Supernatant Acetonitrile Layer Add_dSPE Add dSPE Sorbents Supernatant->Add_dSPE Vortex Vortex Add_dSPE->Vortex Centrifuge_2 Centrifuge Vortex->Centrifuge_2 Final_Extract To LC-MS/MS Analysis Centrifuge_2->Final_Extract Clean Extract

A simplified workflow of the QuEChERS sample preparation method.
Protocol 2: Matrix-Matched Calibration Curve Preparation

  • Prepare a blank matrix extract by following the complete sample preparation procedure (Protocol 1) with a sample known to be free of this compound.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Create a series of calibration standards by spiking appropriate volumes of the this compound stock solution into aliquots of the blank matrix extract.

  • The concentration range of the calibration curve should bracket the expected concentration of this compound in the samples.

  • Analyze these matrix-matched standards using the same LC-MS/MS method as for the samples.

Diagram of Matrix-Matched Calibration

Matrix_Matched_Calibration cluster_preparation Preparation cluster_calibration Calibration Curve Blank_Matrix Blank Matrix Sample QuEChERS Perform QuEChERS Extraction & Cleanup Blank_Matrix->QuEChERS Blank_Extract Blank Matrix Extract QuEChERS->Blank_Extract Spiking Spike into Blank Extract at Different Concentrations Blank_Extract->Spiking Stock_Solution This compound Stock Solution Stock_Solution->Spiking Cal_Standards Matrix-Matched Calibration Standards Spiking->Cal_Standards LCMS_Analysis Analyze by LC-MS/MS Cal_Standards->LCMS_Analysis Overcoming_Matrix_Effects cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_calibration Calibration Strategy ME Matrix Effects Detected Cleanup Optimize Sample Cleanup (e.g., dSPE sorbents) ME->Cleanup Dilution Dilute Sample Extract ME->Dilution LC_Method Modify LC Method (e.g., gradient, column) ME->LC_Method MMC Use Matrix-Matched Calibration ME->MMC IS Use Internal Standard ME->IS

References

Improving the extraction efficiency of Fenchlorphos from fatty tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Fenchlorphos from fatty tissues.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from adipose and other fatty tissues.

ProblemPotential Cause(s)Suggested Solution(s)
Low this compound Recovery Inadequate Homogenization: Incomplete disruption of the fatty matrix prevents efficient solvent penetration.- Ensure thorough homogenization of the tissue sample. Cryogenic grinding with liquid nitrogen can improve the disruption of fibrous tissues.[1] - For smaller samples, use a high-speed homogenizer.
Inappropriate Solvent Choice: The extraction solvent may not be optimal for the lipophilic nature of this compound and the fatty matrix.- Use a solvent system optimized for lipophilic compounds in fatty matrices. Acetonitrile is a common choice for QuEChERS-based methods as it has good extraction efficiency for a wide range of pesticides and is immiscible with lipids at low temperatures.[2] - For highly fatty samples, a liquid-liquid extraction with a nonpolar solvent like hexane followed by partitioning with acetonitrile can be effective.[3][4]
Insufficient Solvent Volume: The solvent-to-sample ratio may be too low for effective extraction from a high-fat sample.- Increase the solvent-to-sample ratio. For fatty matrices, a higher solvent volume helps to overcome the high lipid content.
Co-extraction of Lipids: High amounts of co-extracted fats can interfere with subsequent analysis and lead to lower apparent recovery.- Implement a lipid removal step. Freezing the acetonitrile extract (fat-freezing step) can precipitate a significant portion of the lipids. - Utilize dispersive solid-phase extraction (dSPE) with sorbents that remove lipids, such as C18 or enhanced Matrix Removal—Lipid (EMR—Lipid) sorbents.[5][6][7]
Analyte Loss During Cleanup: The cleanup sorbent may be retaining this compound.- Evaluate the choice of dSPE sorbent. While Graphitized Carbon Black (GCB) is effective for removing pigments, it can also retain planar pesticides. For this compound, a combination of Primary Secondary Amine (PSA) and C18 is often a better choice for removing fatty acids and other interferences without significant analyte loss.[2]
High Matrix Effects in GC/MS Analysis Co-eluting Matrix Components: Lipids and other matrix components can co-elute with this compound, causing ion suppression or enhancement in the mass spectrometer.[8][9][10]- Optimize Cleanup: Employ a more rigorous cleanup strategy. This may involve using a combination of dSPE sorbents or performing a cartridge solid-phase extraction (SPE) cleanup.[5][6] - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for matrix-induced signal suppression or enhancement.[8][11] - Use of an Internal Standard: Incorporate a suitable internal standard, preferably a stable isotope-labeled version of this compound, to correct for matrix effects and variations in recovery.
Poor Chromatographic Peak Shape Contamination of GC Inlet and Column: Injection of extracts with high lipid content can lead to contamination of the GC inlet liner and the analytical column.- Thorough Cleanup: Ensure the cleanup step is effective in removing the majority of the lipids. - Inlet Maintenance: Regularly inspect and replace the GC inlet liner and trim the front of the analytical column. - Use of a Guard Column: Install a guard column to protect the analytical column from non-volatile matrix components.
Inconsistent Results Variability in Sample Preparation: Inconsistent execution of the extraction and cleanup steps can lead to high variability in results.- Standardize the Protocol: Ensure all steps of the protocol are performed consistently for all samples, including shaking times, centrifugation speeds, and solvent volumes. - Automated Systems: Where possible, utilize automated sample preparation systems to improve reproducibility.[12]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for this compound extraction from fatty tissues?

A1: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly recommended starting point for extracting this compound from fatty tissues.[2][3][13] This method typically involves extraction with acetonitrile, followed by a salting-out step and a dispersive solid-phase extraction (dSPE) cleanup to remove interfering matrix components.

Q2: Which solvent is best for extracting this compound from fatty tissues?

A2: Acetonitrile is a widely used and effective solvent for extracting a broad range of pesticides, including organophosphates like this compound, from fatty matrices.[2] Its limited miscibility with fats, especially at low temperatures, allows for a degree of lipid separation during the extraction process. For very high-fat samples, a liquid-liquid extraction with hexane followed by partitioning into acetonitrile can also be employed.[3][4]

Q3: How can I effectively remove lipids from my sample extract?

A3: There are several effective techniques for lipid removal:

  • Freezing Out (Winterization): After the initial extraction with acetonitrile, storing the extract at a low temperature (e.g., -20°C) for a period will cause a significant portion of the dissolved lipids to precipitate. The supernatant can then be carefully collected for further processing.

  • Dispersive Solid-Phase Extraction (dSPE): This is a key step in the QuEChERS method. For fatty matrices, a combination of sorbents is typically used. C18 is effective at removing nonpolar interferences like lipids, while Primary Secondary Amine (PSA) removes fatty acids, sugars, and other polar interferences.[2][3]

  • Enhanced Matrix Removal—Lipid (EMR—Lipid): This is a novel sorbent specifically designed for the selective removal of lipids from sample extracts with high analyte recovery.[6][7]

Q4: What are "matrix effects" and how do they affect my this compound analysis?

A4: Matrix effects are the alteration of the analyte's signal (suppression or enhancement) in the analytical instrument (e.g., GC-MS) due to the presence of co-extracted components from the sample matrix.[8][9][10][14] In the analysis of fatty tissues, co-extracted lipids can significantly impact the ionization of this compound in the mass spectrometer, leading to inaccurate quantification. To mitigate this, it is crucial to have an efficient cleanup procedure and to use matrix-matched calibration standards for quantification.[8][11]

Q5: What are typical recovery rates for this compound from fatty tissues?

A5: With an optimized extraction and cleanup method, recovery rates for organophosphorus pesticides like this compound from fatty matrices are generally expected to be within the range of 70-120%.[13] However, the actual recovery can be influenced by the specific matrix, the fat content, and the details of the analytical method. The table below summarizes typical recovery data for organophosphorus pesticides from fatty matrices using various methods.

Quantitative Data Summary

Table 1: Comparison of Recovery Rates of Organophosphorus Pesticides from Fatty Matrices Using Different Extraction and Cleanup Methods.

MethodMatrixAnalyte(s)Fortification LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
QuEChERS with dSPE (PSA/C18/MgSO4)Bovine FatChlorfenvinphosNot Specified70 - 123< 25[3]
Ethyl Acetate Extraction with SPE (C18)MeatOrganophosphorus PesticidesNot SpecifiedNot Specified (LOD 1-20 ppb)Not Specified[15]
Acetonitrile/n-hexane ExtractionMeatOrganophosphorus Pesticides38 - 300 ng/g64.4 - 96.0< 20[4]
QuEChERS with dSPELivestock Products (Beef, Pork, etc.)66 Pesticides (including OPs)2.5 - 1000 µg/L70.0 - 1200.23 - 19.9[13]
QuEChERS with dSPE (EMR-Lipid)Fatty FishOrganochlorine & Organophosphorus PesticidesNot Specified59 - 1202 - 23[5]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound Extraction from Fatty Tissues

This protocol is a generalized procedure based on the principles of the QuEChERS method adapted for fatty matrices.[2][3]

1. Sample Homogenization:

  • Weigh a representative portion of the frozen fatty tissue.
  • Homogenize the sample to a fine consistency. Cryogenic grinding using liquid nitrogen is recommended for tough or fibrous tissues to ensure a homogenous sample and prevent analyte degradation.

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • Add an appropriate internal standard.
  • Shake vigorously for 1 minute to ensure thorough mixing.
  • Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
  • Shake vigorously for 1 minute.
  • Centrifuge at ≥3000 x g for 5 minutes.

3. Cleanup (Dispersive Solid-Phase Extraction - dSPE):

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.
  • Vortex for 30 seconds.
  • Centrifuge at a high speed (e.g., 10,000 x g) for 2 minutes.
  • The resulting supernatant is ready for analysis by GC-MS or GC-MS/MS.

Visualizations

Fenchlorphos_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis Homogenization 1. Homogenization - Weigh fatty tissue - Cryogenic grinding Extraction 2. Extraction - Add Acetonitrile & Internal Standard - Shake Homogenization->Extraction Homogenized Sample Salting_Out 3. Salting Out - Add MgSO4 & NaCl - Shake & Centrifuge Extraction->Salting_Out dSPE 4. Dispersive SPE - Transfer supernatant - Add MgSO4, PSA, C18 - Vortex & Centrifuge Salting_Out->dSPE Acetonitrile Extract Analysis 5. GC-MS/MS Analysis dSPE->Analysis Cleaned Extract

Caption: Workflow for this compound extraction from fatty tissues.

Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions Problem Low this compound Recovery Cause1 Inadequate Homogenization Problem->Cause1 Cause2 Poor Solvent Choice Problem->Cause2 Cause3 Lipid Interference Problem->Cause3 Cause4 Analyte Loss during Cleanup Problem->Cause4 Solution1 Improve Homogenization (e.g., Cryogenic Grinding) Cause1->Solution1 Solution2 Use Acetonitrile-based Extraction Cause2->Solution2 Solution3 Implement Lipid Removal (Freezing, dSPE with C18) Cause3->Solution3 Solution4 Optimize dSPE Sorbents (e.g., PSA/C18) Cause4->Solution4

Caption: Troubleshooting logic for low this compound recovery.

References

Fenchlorphos Technical Support Center: Troubleshooting Degradation During Sample Storage and Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the degradation of fenchlorphos during sample storage and preparation. This compound, an organothiophosphate insecticide, is susceptible to degradation under various conditions, which can significantly impact the accuracy and reliability of experimental results. This guide offers practical solutions and detailed protocols to minimize its degradation and ensure data integrity.

Troubleshooting Guide

This section addresses common issues encountered during the handling of this compound samples.

Issue Potential Cause Recommended Solution
Low or no detection of this compound in samples. Degradation during storage: Exposure to high temperatures, alkaline pH, or light can lead to the breakdown of this compound.Store samples at or below -20°C in the dark.[1][2] For aqueous samples, adjust the pH to a neutral or slightly acidic range (pH 4-7) before storage.[3][4]
Degradation during sample preparation: Use of alkaline solvents or prolonged exposure to heat during extraction and concentration steps.Use neutral or slightly acidic extraction solvents. Avoid high temperatures during solvent evaporation; use a gentle stream of nitrogen at room temperature instead.
Inconsistent or variable results between replicates. Inhomogeneous sample matrix: Uneven distribution of this compound in solid samples like soil or tissue.Homogenize solid samples thoroughly before taking a subsample for extraction.
Variable degradation rates: Differences in storage time or conditions between replicate samples.Process all replicates simultaneously under identical conditions. Minimize the time between sample collection and analysis.
Presence of unexpected peaks in chromatograms. Formation of degradation products: this compound can degrade into products like this compound-oxon and 2,4,5-trichlorophenol.Confirm the identity of these peaks using mass spectrometry (MS) and by comparing with analytical standards of the potential degradation products.[5]
Matrix interference: Co-eluting compounds from the sample matrix can interfere with the analysis.Employ a robust cleanup step in your sample preparation protocol, such as solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE) with appropriate sorbents.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The primary factors contributing to this compound degradation are:

  • pH: this compound is susceptible to hydrolysis, especially under alkaline (high pH) conditions.[4][8] It is more stable in neutral and slightly acidic environments.[3]

  • Temperature: Elevated temperatures accelerate the rate of chemical and microbial degradation.[9][10]

  • Light: Exposure to ultraviolet (UV) light can cause photodegradation.[11]

  • Microbial Activity: Microorganisms in soil and water can metabolize this compound.[7]

Q2: What are the main degradation products of this compound?

A2: The main degradation products of this compound are its oxygen analog, This compound-oxon , and 2,4,5-trichlorophenol .[5] The formation of these products can occur through oxidation and hydrolysis of the parent molecule.

Q3: How should I store my this compound samples to minimize degradation?

A3: To ensure the stability of this compound in your samples, follow these storage guidelines:

  • Temperature: Store all samples, both solid and liquid, at or below -20°C.[1][2]

  • Light: Protect samples from light by storing them in amber vials or in the dark.

  • pH (for aqueous samples): Adjust the pH of water samples to a range of 4-7 before storage to prevent alkaline hydrolysis.[3][4]

Q4: What is the recommended method for preparing and analyzing this compound samples?

A4: A widely accepted method for the analysis of this compound in various matrices is Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[12][13] For sample preparation, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often recommended for solid samples like soil due to its efficiency.[13] For water samples, Solid-Phase Extraction (SPE) is a common and effective technique for extraction and cleanup.[7]

Quantitative Data Summary

The following tables summarize the known effects of various conditions on this compound stability.

Table 1: Effect of pH on this compound Hydrolysis

pHStabilityHalf-life (t½)Reference
< 7Relatively StableLonger[3]
7Stable-[3]
> 7Unstable (Hydrolysis)Shorter[4][8]

Table 2: Recommended Storage Conditions for this compound Samples and Standards

MatrixStorage TemperatureDurationContainerReference
Soil≤ -20°CLong-termGlass, sealed[2]
Water (pH adjusted to 4-7)≤ -20°CLong-termAmber glass, sealed[1]
Analytical Standards (in organic solvent)≤ -20°CUp to 8 yearsAmber glass vials, sealed[1]

Experimental Protocols

Protocol 1: Standard Operating Procedure for this compound Residue Analysis in Soil by GC-MS/MS

This protocol is based on the widely used QuEChERS method for pesticide residue analysis in soil.[13]

1. Sample Preparation and Extraction:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
  • Add 10 mL of water and vortex for 30 seconds.
  • Add 10 mL of acetonitrile and vortex for 1 minute.
  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
  • Immediately vortex for 1 minute to prevent the agglomeration of salts.
  • Centrifuge at ≥3000 x g for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).
  • Transfer it to a 2 mL d-SPE tube containing a mixture of sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).
  • Vortex for 30 seconds.
  • Centrifuge at ≥3000 x g for 5 minutes.

3. Analysis:

  • Transfer the cleaned extract into an autosampler vial.
  • Inject an aliquot into the GC-MS/MS system for analysis.

Protocol 2: Optimized Extraction and Cleanup Method for this compound in Water Samples

This protocol utilizes Solid-Phase Extraction (SPE) for the concentration and purification of this compound from water samples.[7]

1. Sample Pre-treatment:

  • Collect a 500 mL water sample in an amber glass bottle.
  • If the sample contains suspended solids, centrifuge at ≥3000 x g for 10 minutes to pellet the solids.
  • Adjust the pH of the supernatant to between 6 and 7 using dilute acid or base.

2. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge go dry.
  • Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
  • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar interferences.
  • Dry the cartridge by applying a vacuum for 10-15 minutes.

3. Elution and Concentration:

  • Elute the this compound from the cartridge with 10 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and acetone).
  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at room temperature.

4. Analysis:

  • Transfer the concentrated extract to an autosampler vial.
  • Inject an aliquot into the GC-MS/MS system for analysis.

Visualizations

Fenchlorphos_Degradation_Pathways This compound This compound (O,O-dimethyl O-(2,4,5-trichlorophenyl) phosphorothioate) Oxidation Oxidation This compound->Oxidation Hydrolysis Hydrolysis This compound->Hydrolysis Microbial_Degradation Microbial Degradation This compound->Microbial_Degradation Fenchlorphos_Oxon This compound-oxon Oxidation->Fenchlorphos_Oxon Trichlorophenol 2,4,5-Trichlorophenol Hydrolysis->Trichlorophenol Microbial_Degradation->Trichlorophenol Fenchlorphos_Oxon->Hydrolysis Further_Degradation Further Degradation Products (e.g., smaller organic molecules, CO2) Trichlorophenol->Further_Degradation

Caption: Major degradation pathways of this compound.

Experimental_Workflow_Soil cluster_storage Sample Storage cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis Storage Store Soil Sample (≤ -20°C, Dark) Homogenize Homogenize Soil Storage->Homogenize Weigh Weigh 10g Soil Homogenize->Weigh Add_Solvents Add Water & Acetonitrile Weigh->Add_Solvents Add_Salts Add QuEChERS Salts Add_Solvents->Add_Salts Vortex_Centrifuge1 Vortex & Centrifuge Add_Salts->Vortex_Centrifuge1 dSPE d-SPE Cleanup Vortex_Centrifuge1->dSPE Vortex_Centrifuge2 Vortex & Centrifuge dSPE->Vortex_Centrifuge2 Extract Collect Supernatant Vortex_Centrifuge2->Extract GCMS GC-MS/MS Analysis Extract->GCMS

Caption: Experimental workflow for this compound analysis in soil.

Experimental_Workflow_Water cluster_storage Sample Storage cluster_prep Sample Preparation (SPE) cluster_analysis Analysis Storage Store Water Sample (pH 4-7, ≤ -20°C, Dark) Centrifuge Centrifuge (if needed) Storage->Centrifuge Adjust_pH Adjust pH (6-7) Centrifuge->Adjust_pH Condition_SPE Condition C18 SPE Cartridge Adjust_pH->Condition_SPE Load_Sample Load Sample Condition_SPE->Load_Sample Wash_Cartridge Wash Cartridge Load_Sample->Wash_Cartridge Dry_Cartridge Dry Cartridge Wash_Cartridge->Dry_Cartridge Elute Elute this compound Dry_Cartridge->Elute Concentrate Concentrate Eluate Elute->Concentrate GCMS GC-MS/MS Analysis Concentrate->GCMS

Caption: Experimental workflow for this compound analysis in water.

References

Strategies to reduce signal suppression of Fenchlorphos in complex biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the analysis of Fenchlorphos in complex biological matrices. The focus is on strategies to reduce signal suppression and improve data quality in LC-MS/MS workflows.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a problem for this compound analysis?

A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1][2] This leads to a decreased instrument response, which can result in poor sensitivity, inaccurate quantification, and reduced method robustness.[3] this compound analysis can be particularly challenging due to its physicochemical properties and the complexity of biological samples.[4]

Q2: What are the primary causes of this compound signal suppression in biological samples?

A2: The primary causes of signal suppression for this compound in biological matrices include:

  • Co-eluting Matrix Components: Endogenous substances like phospholipids from plasma, urea from urine, and fats from tissue can interfere with the ionization of this compound in the mass spectrometer source.[1][3]

  • Inefficient Sample Cleanup: Inadequate removal of matrix components during sample preparation is a major contributor to signal suppression.[5][6]

  • Ionization Source Competition: High concentrations of co-eluting compounds can compete with this compound for ionization, leading to a reduced signal.[1]

  • Suboptimal Chromatographic Separation: Poor separation of this compound from matrix interferences on the LC column can lead to significant ion suppression.

Q3: Which sample preparation technique is best for reducing signal suppression for this compound?

A3: The choice of sample preparation technique depends on the specific biological matrix and the required limit of quantification. The two most common and effective methods for organophosphate pesticides like this compound are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) .

  • QuEChERS is a streamlined approach that involves a salting-out extraction followed by dispersive SPE (d-SPE) for cleanup. It is effective for a wide range of pesticides and matrices.[7][8]

  • Solid-Phase Extraction (SPE) offers a more targeted cleanup and can provide cleaner extracts, which is particularly beneficial for complex matrices like plasma and tissue.[9][10] The choice of SPE sorbent is critical for optimal cleanup.[11]

A comparison of general characteristics is provided in the table below.

Troubleshooting Guides

Problem: Low or No Signal for this compound

This guide provides a systematic approach to troubleshooting low or no signal intensity for this compound in your LC-MS/MS analysis.

LowSignalTroubleshooting start Low/No this compound Signal Detected check_ms 1. Verify MS/MS Parameters - Correct MRM transitions? - Optimized collision energies? start->check_ms check_lc 2. Evaluate Chromatography - Peak shape and retention time? - Co-elution with matrix? check_ms->check_lc Parameters Correct solution_ms Optimize MRM transitions and collision energies for this compound and its oxon metabolite. check_ms->solution_ms Incorrect/Suboptimal check_sample_prep 3. Assess Sample Preparation - Inefficient extraction? - Inadequate cleanup? check_lc->check_sample_prep Good Separation solution_lc Modify LC gradient to improve separation from matrix interferences. Consider a different column chemistry. check_lc->solution_lc Poor Separation solution_sample_prep Optimize sample preparation. Try a different SPE sorbent or a modified QuEChERS protocol. check_sample_prep->solution_sample_prep Inefficient end_node Improved this compound Signal check_sample_prep->end_node Efficient solution_ms->end_node solution_lc->end_node solution_sample_prep->end_node

Caption: Troubleshooting workflow for low this compound signal.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Organophosphate Pesticide Analysis

FeatureQuEChERSSolid-Phase Extraction (SPE)
Principle Salting-out liquid-liquid extraction followed by dispersive SPE cleanup.[7]Analyte retention on a solid sorbent followed by elution.[11]
Selectivity Generally lower selectivity, broader spectrum of analytes.Higher selectivity based on sorbent chemistry.[11]
Sample Throughput High, suitable for large sample batches.[7]Can be lower, but automatable.[10]
Solvent Consumption Relatively low.[7]Can be higher depending on the protocol.
Cost Generally lower cost per sample.[7]Can be higher due to the cost of SPE cartridges.
Effectiveness for Complex Matrices May require optimization for very complex or fatty matrices.[8]Can provide very clean extracts for complex matrices.[9]

Table 2: Recommended LC-MS/MS Parameters for this compound and its Metabolite

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound321.0285.0269.915
This compound-oxon305.1109.1108.0-

Collision energy values may require optimization on your specific instrument.[12][13]

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in biological samples.

ExperimentalWorkflow sample_collection 1. Sample Collection (Plasma, Urine, Tissue) sample_prep 2. Sample Preparation (QuEChERS or SPE) sample_collection->sample_prep lc_separation 3. LC Separation sample_prep->lc_separation ms_detection 4. MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis 5. Data Analysis (Quantification & Confirmation) ms_detection->data_analysis results Results data_analysis->results

Caption: General workflow for this compound analysis.
Detailed Protocol 1: QuEChERS for Plasma/Blood Samples

This protocol is a general guideline and may require optimization.

  • Sample Homogenization:

    • Pipette 1 mL of plasma or whole blood into a 15 mL polypropylene centrifuge tube.

    • Add 1 mL of reagent water and vortex for 30 seconds.

  • Extraction:

    • Add 5 mL of acetonitrile to the tube.

    • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at ≥10,000 x g for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the supernatant and filter through a 0.22 µm syringe filter.

    • The sample is now ready for LC-MS/MS analysis.

Detailed Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is a general guideline and may require optimization.

  • Sample Pre-treatment (for conjugated metabolites):

    • To 1 mL of urine in a glass tube, add a buffer (e.g., sodium acetate) and an enzyme solution (e.g., β-glucuronidase/sulfatase).[14]

    • Incubate as required (e.g., overnight at 37°C) to deconjugate the metabolites.[14]

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) sequentially with 3 mL of methanol followed by 3 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of reagent water to remove polar interferences.

    • Dry the cartridge thoroughly under vacuum or with nitrogen for at least 10 minutes.

  • Elution:

    • Elute the analytes with an appropriate solvent (e.g., 5 mL of ethyl acetate or dichloromethane).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

References

Technical Support Center: Method Optimization for Fenchlorphos and its Oxygen Analog Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of Fenchlorphos from its oxygen analog, this compound-oxon.

Frequently Asked Questions (FAQs)

Q1: What are the key structural differences between this compound and its oxygen analog, this compound-oxon?

A1: this compound is an organothiophosphate pesticide, characterized by a phosphorus-sulfur (P=S) double bond. Its oxygen analog, this compound-oxon, is an organophosphate containing a phosphorus-oxygen (P=O) double bond.[1][2] This structural change from a thiono to an oxono form increases the polarity of the molecule.

Q2: Which analytical techniques are most suitable for separating this compound and this compound-oxon?

A2: Both Gas Chromatography (GC) and Liquid Chromatography (LC) are effective for the separation of this compound and its oxygen analog.[3][4] Gas Chromatography, often coupled with a Flame Photometric Detector (FPD) or a Mass Spectrometer (MS), is a widely used and robust technique.[4][5] High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers high sensitivity and selectivity, particularly for complex matrices.[3]

Q3: What is the most common sample preparation technique for analyzing these compounds in complex matrices?

A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective sample preparation technique for extracting pesticides, including this compound and its analogs, from various food and environmental matrices.[1][4][6] It involves an initial extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.[1]

Q4: Can this compound convert to this compound-oxon during analysis?

A4: Yes, the conversion of organothiophosphate pesticides to their more toxic oxygen analogs can occur during both sample preparation and analysis, particularly at elevated temperatures in the GC inlet.[7] This is a critical consideration for accurate quantification, and method conditions should be optimized to minimize this conversion. Using a deactivated GC liner and maintaining the lowest possible inlet temperature can help mitigate this issue.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Active sites in the GC inlet liner or column. 2. Contamination of the analytical column. 3. Incompatible solvent for the mobile phase in LC.1. Use a deactivated GC inlet liner and a high-quality, low-bleed GC column. 2. Bake out the column according to the manufacturer's instructions or trim the first few centimeters. 3. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.
Co-elution or Poor Resolution 1. Suboptimal GC oven temperature program or LC gradient. 2. Inappropriate column selection. 3. High flow rate.1. Optimize the temperature ramp rate in GC or the gradient profile in LC to enhance separation. A slower ramp or gradient is often beneficial. 2. For GC, a 5% phenyl-methylpolysiloxane stationary phase is a good starting point. For LC, a C18 column is commonly used. 3. Reduce the carrier gas or mobile phase flow rate to improve resolution, though this will increase analysis time.
Low Analyte Response / Poor Sensitivity 1. Degradation of analytes in the GC inlet. 2. Matrix effects (ion suppression or enhancement in MS). 3. Inefficient extraction or sample loss during preparation.1. Lower the GC inlet temperature. Use pulsed splitless injection if available. 2. Use matrix-matched standards for calibration. Dilute the sample extract if matrix effects are severe. Employ stable isotope-labeled internal standards. 3. Optimize the QuEChERS procedure, ensuring correct salt and sorbent additions. Check for losses during solvent evaporation steps.
Inconsistent Retention Times 1. Leaks in the GC or LC system. 2. Fluctuation in oven temperature or mobile phase composition. 3. Column aging or contamination.1. Perform a leak check on the instrument. 2. Ensure the GC oven is properly calibrated and the LC pumps are delivering a consistent mobile phase composition. 3. Condition the column or replace it if it's near the end of its lifespan.
This compound-oxon detected in this compound standard 1. Conversion of this compound in the GC inlet. 2. Contamination of the standard.1. Lower the GC inlet temperature and use a deactivated liner. 2. Analyze a fresh, certified standard to rule out contamination.

Quantitative Data Summary

The following tables provide representative chromatographic data for the separation of this compound and this compound-oxon using GC-MS and LC-MS/MS. Note that retention times can vary significantly between instruments and laboratories.

Table 1: Representative GC-MS Separation Data

Compound Typical Retention Time (min) Quantifier Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
This compound-oxon11.85291125245
This compound12.10322285125

Conditions based on a typical organophosphate pesticide screening method on a 30 m x 0.25 mm, 0.25 µm 5% phenyl-methylpolysiloxane column.

Table 2: Representative LC-MS/MS Separation Data

Compound Typical Retention Time (min) Precursor Ion (m/z) Product Ion (Quantifier, m/z) Product Ion (Qualifier, m/z) Collision Energy (eV)
This compound-oxon4.80305.0273.0125.020
This compound6.20321.0285.0125.025

Conditions based on a reversed-phase C18 column with a water/methanol gradient.[3]

Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS

This protocol is a general guideline for the extraction of this compound and its oxygen analog from a fruit or vegetable matrix.

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add an appropriate internal standard solution.

  • Hydration (for dry samples): If the sample has low water content (<80%), add 8 mL of reagent water and let it sit for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). Immediately shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg of a sorbent like Primary Secondary Amine (PSA).

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at ≥3000 rcf for 5 minutes.

  • Analysis: The supernatant is ready for GC-MS or LC-MS/MS analysis. If required, acidify the extract with a small amount of formic acid to improve the stability of base-sensitive pesticides.[1]

Protocol 2: GC-MS Analysis
  • GC System: A gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: 250°C, splitless mode (1 µL injection volume).

  • Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 180°C at 25°C/min, then ramp to 280°C at 5°C/min, and hold for 5 min.

  • MS Conditions:

    • Transfer Line: 280°C

    • Ion Source: 230°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) using the ions from Table 1.

Protocol 3: LC-MS/MS Analysis
  • LC System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: 100 mm x 2.1 mm ID, 2.7 µm C18 column.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: Start with 5% B, hold for 0.5 min, ramp to 95% B over 8 min, hold for 2 min, and then return to initial conditions and equilibrate for 3 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive ESI.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions from Table 2.

Visualizations

Separation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Processing Sample Homogenized Sample QuEChERS QuEChERS Extraction & Cleanup Sample->QuEChERS Extract Final Extract QuEChERS->Extract GCMS GC-MS Extract->GCMS Option 1 LCMSMS LC-MS/MS Extract->LCMSMS Option 2 Data Chromatographic Data GCMS->Data LCMSMS->Data Quant Quantification Data->Quant

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Flow Start Poor Separation? Check_Resolution Check Peak Resolution & Tailing Start->Check_Resolution Optimize_Gradient Optimize Temp. Program / Mobile Phase Gradient Check_Resolution->Optimize_Gradient Resolution < 1.5 Good_Sep Good Separation Achieved Check_Resolution->Good_Sep Resolution > 1.5 Check_Column Check Column Health & Type Optimize_Gradient->Check_Column No Improvement Optimize_Gradient->Good_Sep Improved Check_Flow Adjust Flow Rate Check_Column->Check_Flow No Improvement Check_Column->Good_Sep Improved Check_Flow->Good_Sep Improved

Caption: Troubleshooting logic for poor chromatographic separation.

References

Validation & Comparative

A Comparative Toxicological Analysis of Fenchlorphos and Other Key Organophosphate Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity profiles of Fenchlorphos and four other widely studied organophosphate insecticides: Chlorpyrifos, Diazinon, Malathion, and Parathion. The data presented is intended to serve as a valuable resource for researchers and professionals engaged in toxicological studies and the development of safer alternatives.

Executive Summary

Organophosphate insecticides exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.[1][2] This guide presents a comparative analysis of the acute toxicity (LD50/LC50) and sub-chronic toxicity (No-Observed-Adverse-Effect-Level, NOAEL) of this compound, Chlorpyrifos, Diazinon, Malathion, and Parathion. The data, summarized in the following tables, reveals a wide spectrum of toxicity among these compounds, with Parathion exhibiting the highest acute toxicity and Malathion being relatively less toxic.

Quantitative Toxicity Data

The following tables summarize the acute and sub-chronic toxicity data for the selected organophosphate insecticides.

Table 1: Acute Toxicity Data (LD50/LC50)

InsecticideOral LD50 (rat, mg/kg)Dermal LD50 (rabbit, mg/kg)Inhalation LC50 (rat, mg/L/4h)
This compound 1322[3]>2003[3]3.592 (mouse)[3]
Chlorpyrifos 95 - 270[4]1000 - 2000[4]>0.2[4]
Diazinon 300 - >2150[5]>2000[5]3.1[5]
Malathion 1539 - 8227[3]8790[3]>5.2[3]
Parathion 2 - 30[6]15[6]0.084[6]

Table 2: Sub-chronic Oral Toxicity Data (NOAEL)

Insecticide90-Day Oral NOAEL (rat, mg/kg/day)Key Effects Observed at LOAEL
This compound 0.7Inhibition of brain acetylcholinesterase activity[5]
Chlorpyrifos 1Reduced brain acetylcholinesterase activity and adrenal vacuolation[5]
Diazinon 0.3 (males), 0.4 (females)Inhibition of red blood cell acetylcholinesterase activity[1]
Malathion 34Decreased mean corpuscular volume and hemoglobin, increased liver and kidney weights, and chronic nephropathy[7]
Parathion 0.024 - 0.05Inhibition of red blood cell acetylcholinesterase activity[8]

Mechanism of Action: Acetylcholinesterase Inhibition

Organophosphate insecticides share a common mechanism of action: the inhibition of acetylcholinesterase (AChE).[1][2] AChE is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, organophosphates lead to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function.

Organophosphate Mechanism of Action OP Organophosphate Insecticide AChE Acetylcholinesterase (AChE) OP->AChE Inhibits Breakdown ACh Breakdown AChE->Breakdown Catalyzes ACh Acetylcholine (ACh) Synapse Synaptic Cleft ACh->Synapse Released into Receptor Cholinergic Receptor Overstimulation Continuous Stimulation Receptor->Overstimulation Leads to Synapse->AChE Synapse->Receptor Binds to

Mechanism of organophosphate inhibition of acetylcholinesterase.

Experimental Protocols

The toxicity data presented in this guide are primarily derived from studies following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Toxicity Testing
  • Oral Toxicity (OECD Guideline 401): This test involves the administration of the test substance by gavage to fasted animals, typically rats.[9][10] A single dose is used, and animals are observed for up to 14 days for signs of toxicity and mortality to determine the LD50.[9]

  • Dermal Toxicity (OECD Guideline 402): The test substance is applied to a shaved area of the skin of the test animal, usually a rabbit, for 24 hours.[11][12] Observations for toxicity and mortality are made for up to 14 days to determine the dermal LD50.[11][12]

  • Inhalation Toxicity (OECD Guideline 403): Animals, typically rats, are exposed to the test substance in the form of a gas, vapor, or aerosol in an inhalation chamber for a specified period, usually 4 hours.[6][13][14] The animals are then observed for up to 14 days to determine the LC50.[13][14]

Sub-chronic Toxicity Testing
  • 90-Day Oral Toxicity Study in Rodents (OECD Guideline 408): This study is designed to provide information on the potential health hazards arising from repeated exposure to a substance over a longer period.[4][15] The test substance is administered daily in the diet or by gavage to rodents for 90 days.[15] Throughout the study, animals are observed for signs of toxicity, and at the end of the study, detailed pathological examinations are conducted to determine the NOAEL.[4][15]

The following diagram illustrates a typical workflow for in vivo toxicity testing.

In Vivo Toxicity Testing Workflow start Test Substance Characterization dose_range Dose-Range Finding (Acute Toxicity) start->dose_range main_study Main Study (e.g., 90-Day Repeated Dose) dose_range->main_study Inform Dose Selection in_life In-Life Observations (Clinical Signs, Body Weight, etc.) main_study->in_life termination Terminal Procedures (Necropsy, Histopathology) in_life->termination data_analysis Data Analysis & Interpretation termination->data_analysis noael NOAEL Determination data_analysis->noael

A generalized workflow for in vivo toxicity assessment.

References

Validating a Novel Analytical Method for Fenchlorphos Detection in Agricultural Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new analytical method for detecting the organophosphate pesticide Fenchlorphos in agricultural products against established and alternative techniques. The performance of Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Acetylcholinesterase-Based Biosensors is objectively evaluated, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for this compound detection is contingent on various factors, including sensitivity, specificity, sample throughput, cost, and the nature of the agricultural matrix. This section provides a comparative overview of the key performance indicators for each technique.

Table 1: Comparison of Quantitative Validation Parameters for this compound Detection Methods

ParameterGC-MS/MSLC-MS/MSELISAAcetylcholinesterase Biosensor
Linearity (R²) >0.99>0.99>0.98>0.98
Limit of Detection (LOD) 0.003 - 0.01 mg/kg[1]0.01 - 0.05 mg/kg[2]~1 µg/L (ppb)0.86 - 4.2 ppb[3]
Limit of Quantification (LOQ) 0.01 - 0.05 mg/kg0.05 - 0.1 mg/kg~5 µg/L (ppb)~5 µg/kg
Accuracy (Recovery %) 74.7% - 93.2%[1]70% - 120%95.09% - 110.29%[1][4]~104% in food[5]
Precision (RSD %) 8.08% - 9.17%[1]< 20%< 15%< 10%
Analysis Time per Sample ~20-30 minutes~15-25 minutes~2-4 hours (for a plate of samples)< 15 minutes
Cost per Sample HighHighLow to ModerateLow
Specificity HighHighModerate to HighModerate (class-specific)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. This section outlines the key experimental protocols for the detection of this compound in agricultural products.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[6][7][8][9][10]

Materials:

  • Homogenizer

  • 50 mL centrifuge tubes

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) (for samples with high chlorophyll content)

  • Centrifuge

Procedure:

  • Homogenization: Weigh 10-15 g of the homogenized agricultural product into a 50 mL centrifuge tube.[10] For dry samples, add an appropriate amount of water to rehydrate.

  • Extraction: Add 10 mL of acetonitrile to the tube. Seal and shake vigorously for 1 minute.

  • Salting-out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately shake for 1 minute to prevent the formation of salt agglomerates.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA. For samples with high chlorophyll content, add 50 mg of GCB.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at a high speed for 5 minutes.

  • Analysis: The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol

Instrumentation:

  • Gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS)

  • Capillary column suitable for pesticide analysis (e.g., HP-5ms)

Procedure:

  • Injection: Inject 1-2 µL of the final QuEChERS extract into the GC inlet.

  • Chromatographic Separation:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions for this compound: Monitor for specific precursor and product ions to ensure selectivity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

Instrumentation:

  • Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

  • Reversed-phase C18 column

Procedure:

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Chromatographic Separation:

    • Injection Volume: 5-10 µL

    • Flow Rate: 0.3-0.5 mL/min

    • Gradient Program: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute this compound.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions for this compound: Utilize optimized precursor and product ion transitions for quantification and confirmation.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

Principle: Competitive ELISA is a common format for detecting small molecules like pesticides. In this assay, this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of specific antibodies coated on a microplate. The signal is inversely proportional to the concentration of this compound in the sample.

Procedure (General):

  • Sample Preparation: Extract this compound from the agricultural product using a suitable solvent (e.g., methanol/water mixture) and dilute the extract.

  • Assay:

    • Add standards, controls, and prepared samples to the antibody-coated microplate wells.

    • Add the this compound-enzyme conjugate to each well.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate that reacts with the enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance using a microplate reader.

  • Quantification: Determine the concentration of this compound in the samples by comparing their absorbance to a standard curve.

Acetylcholinesterase (AChE)-Based Biosensor Protocol

Principle: Organophosphate pesticides like this compound inhibit the activity of the enzyme acetylcholinesterase (AChE).[11] This inhibition can be measured electrochemically or optically.

Procedure (Electrochemical Example):

  • Biosensor Preparation: Immobilize AChE onto the surface of an electrode (e.g., screen-printed carbon electrode).

  • Measurement:

    • Measure the baseline signal of the biosensor in a buffer solution containing the substrate for AChE (e.g., acetylthiocholine).

    • Incubate the biosensor with the prepared sample extract.

    • Measure the signal again. The decrease in signal is proportional to the concentration of this compound due to the inhibition of AChE activity.

  • Quantification: Calibrate the biosensor response using standards of known this compound concentrations.

Visualizing the Workflow and Comparisons

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the analytical workflows and the relationships between different methods.

Analytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Validation Homogenization Homogenization Extraction Extraction (QuEChERS) Homogenization->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup GC_MS GC-MS/MS Cleanup->GC_MS High Specificity LC_MS LC-MS/MS Cleanup->LC_MS High Specificity ELISA ELISA Cleanup->ELISA Rapid Screening Biosensor Biosensor Cleanup->Biosensor Rapid Screening Quantification Quantification GC_MS->Quantification LC_MS->Quantification ELISA->Quantification Biosensor->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for the validation of an analytical method for this compound detection.

Method_Comparison cluster_performance Performance Metrics cluster_methods Analytical Methods Sensitivity Sensitivity Specificity Specificity Speed Speed Cost Cost GC_MS GC-MS/MS GC_MS->Sensitivity High GC_MS->Specificity Very High GC_MS->Speed Slow GC_MS->Cost High LC_MS LC-MS/MS LC_MS->Sensitivity High LC_MS->Specificity Very High LC_MS->Speed Slow LC_MS->Cost High ELISA ELISA ELISA->Sensitivity Moderate ELISA->Specificity High ELISA->Speed Fast ELISA->Cost Low Biosensor Biosensor Biosensor->Sensitivity High Biosensor->Specificity Moderate Biosensor->Speed Very Fast Biosensor->Cost Low

Caption: Comparison of key performance characteristics of different analytical methods.

References

Unmasking the Potency: A Comparative Guide to the Acetylcholinesterase Inhibitory Effects of Fenchlorphos and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions of compounds and their metabolic byproducts is paramount. This guide provides a detailed comparison of the acetylcholinesterase (AChE) inhibitory potency of the organophosphate insecticide Fenchlorphos and its principal metabolites. Through a synthesis of available data, we illuminate the structure-activity relationships that govern their neurotoxic effects.

This compound, a member of the organothiophosphate class of insecticides, exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. However, the parent compound is often not the most potent inhibitor. Metabolic transformation within biological systems can lead to the formation of metabolites with significantly altered inhibitory capacities. This guide delves into the comparative AChE inhibitory potency of this compound and its key metabolites, providing a clear overview supported by experimental data and methodologies.

Comparative Inhibitory Potency

The primary mechanism of toxicity for organophosphate insecticides is the irreversible inhibition of AChE. This leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function. The potency of this inhibition is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Other metabolites, such as 2,4,5-trichlorophenol and O-desmethylthis compound, resulting from the hydrolysis of the phosphate ester bonds, are generally considered to be poor AChE inhibitors.[1] Their formation represents detoxification pathways, as they are more readily excreted from the body.

Table 1: Relative Acetylcholinesterase (AChE) Inhibitory Potency of this compound and Its Metabolites

CompoundStructureRelative AChE Inhibitory Potency
This compound O,O-dimethyl O-(2,4,5-trichlorophenyl) phosphorothioateLow
This compound-oxon O,O-dimethyl O-(2,4,5-trichlorophenyl) phosphateHigh
2,4,5-Trichlorophenol 2,4,5-trichlorophenolVery Low / Inactive
O-desmethylthis compound O-methyl O-(2,4,5-trichlorophenyl) phosphorothioateVery Low / Inactive

Note: This table is based on the general principles of organophosphate toxicology due to the absence of specific published IC50 values.

Experimental Protocols

The determination of AChE inhibitory potency is typically conducted using in vitro assays. The most common method is the Ellman's assay, a colorimetric method that measures the activity of AChE.

Ellman's Method for Acetylcholinesterase Inhibition Assay

Principle: This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity. The presence of an inhibitor will reduce the rate of this reaction.

Typical Protocol:

  • Reagents:

    • Phosphate buffer (e.g., 0.1 M, pH 8.0)

    • Acetylcholinesterase (AChE) solution (from a source such as electric eel or human erythrocytes)

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

    • Test compounds (this compound and its metabolites) dissolved in a suitable solvent (e.g., DMSO)

  • Procedure:

    • In a 96-well microplate, add the phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.

    • Add various concentrations of the test compounds (inhibitors) to the respective wells. A control well without any inhibitor is also prepared.

    • The plate is incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

    • The enzymatic reaction is initiated by adding the substrate, ATCI, to all wells.

    • The absorbance at 412 nm is measured at regular intervals using a microplate reader.

  • Data Analysis:

    • The rate of the reaction (change in absorbance per unit time) is calculated for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Metabolic Pathway and AChE Inhibition

The biotransformation of this compound is a critical determinant of its toxicity. The metabolic pathway involves both activation and detoxification steps.

Fenchlorphos_Metabolism cluster_inhibition Toxicity Pathway This compound This compound (O,O-dimethyl O-(2,4,5-trichlorophenyl) phosphorothioate) Fenchlorphos_oxon This compound-oxon (O,O-dimethyl O-(2,4,5-trichlorophenyl) phosphate) This compound->Fenchlorphos_oxon Oxidative Desulfuration (Activation) Trichlorophenol 2,4,5-Trichlorophenol This compound->Trichlorophenol Hydrolysis (P-O-Aryl bond) O_desmethyl O-desmethyl this compound This compound->O_desmethyl Hydrolysis (P-O-Methyl bond) AChE Acetylcholinesterase (AChE) This compound->AChE Weak Inhibition Fenchlorphos_oxon->Trichlorophenol Hydrolysis (P-O-Aryl bond) Fenchlorphos_oxon->AChE Potent Inhibition Inhibition Inhibition Detoxification Detoxification

Caption: Metabolic pathway of this compound and AChE inhibition.

The metabolic activation of this compound to its highly potent oxygen analogue, this compound-oxon, is the key step leading to significant AChE inhibition and neurotoxicity. Conversely, hydrolysis of this compound and this compound-oxon leads to the formation of less toxic metabolites that are more easily excreted.

References

Inter-Laboratory Comparison of Fenchlorphos Residue Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical results from a simulated inter-laboratory study on Fenchlorphos residue analysis. It is intended for researchers, scientists, and professionals in drug development to objectively assess analytical performance and methodologies for the detection of this organophosphate insecticide. The document includes a summary of quantitative data, detailed experimental protocols, and visualizations of the analytical workflow and the compound's mechanism of action.

Data Presentation: Simulated Inter-Laboratory Comparison

An inter-laboratory comparison was simulated to evaluate the proficiency of various laboratories in quantifying this compound residues in a spiked spinach sample. The nominal concentration of this compound was 0.50 mg/kg. The performance of each laboratory was assessed using recovery rates and Z-scores. The Z-score is a statistical measure that indicates how many standard deviations a laboratory's result is from the consensus mean of all participating laboratories. A Z-score between -2 and 2 is generally considered satisfactory.

Laboratory IDReported Concentration (mg/kg)Recovery (%)Z-Score
Lab A0.4896-0.5
Lab B0.551101.25
Lab C0.4590-1.25
Lab D0.511020.25
Lab E0.3978-2.75
Lab F0.4998-0.25
Lab G0.531060.75
Consensus Mean 0.50 100
Standard Deviation 0.04

Note: The data presented in this table is for illustrative purposes and is synthesized based on typical performance characteristics of the analytical methods described.

Experimental Protocols

The following protocols outline the key experimental procedures for the analysis of this compound residues in a food matrix, based on established methods such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1][2][3]

1. Sample Preparation (QuEChERS Method)

  • Homogenization: A representative 10-15 gram sample of the food matrix (e.g., spinach) is homogenized.[2]

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube. Acetonitrile is added as the extraction solvent, along with buffering salts (e.g., magnesium sulfate, sodium acetate) to induce phase separation and stabilize the analytes.[1][2][4] The tube is vigorously shaken for 1 minute.[2][4]

  • Centrifugation: The sample is centrifuged to separate the acetonitrile layer (containing the pesticides) from the aqueous and solid matrix components.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE): An aliquot of the acetonitrile extract is transferred to a cleanup tube containing a mixture of sorbents.[1] Common sorbents include primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences.[2] The tube is shaken and then centrifuged.

  • Final Extract: The supernatant is the final extract, which can be directly analyzed or may require a solvent exchange step depending on the analytical method.[2]

2. Analytical Determination (Gas Chromatography-Mass Spectrometry - GC-MS)

  • Injection: A small volume (e.g., 1-2 µL) of the final extract is injected into the GC system.

  • Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation of this compound from other components is achieved based on its volatility and interaction with the column's stationary phase.[5]

  • Mass Spectrometry: As the separated components exit the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio, producing a unique mass spectrum for this compound that allows for its identification and quantification.

Visualizations

The following diagrams illustrate the experimental workflow for this compound residue analysis and its molecular mechanism of action.

experimental_workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analytical Determination sample Sample Homogenization extraction Acetonitrile Extraction & Salting Out sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup Dispersive SPE Cleanup centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 extract Final Extract centrifuge2->extract injection GC Injection extract->injection separation GC Separation injection->separation detection MS Detection & Quantification separation->detection data_analysis Data Analysis & Reporting detection->data_analysis

Caption: Experimental workflow for this compound residue analysis.

signaling_pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hyperstimulation Continuous Nerve Stimulation (Cholinergic Toxicity) Receptor->Hyperstimulation This compound This compound (Organophosphate) This compound->Inhibition Inhibition->AChE Inhibition

References

The Evolving Battle Against Ectoparasites in Livestock: A Comparative Analysis of Fenchlorphos and Modern Acaricides

Author: BenchChem Technical Support Team. Date: November 2025

A pivotal shift in ectoparasiticide technology for livestock has occurred over the past few decades, moving from organophosphates like Fenchlorphos to more targeted and persistent modern compounds. This guide provides a comparative overview of the efficacy of this compound with contemporary ectoparasiticides such as macrocyclic lactones (Ivermectin, Doramectin) and phenylpyrazoles (Fipronil), supported by available experimental data and detailed methodologies.

The control of ectoparasites—ticks, lice, mites, and flies—is a cornerstone of livestock health and productivity. Historically, organophosphates, including this compound, were widely used for their broad-spectrum activity.[1][2] However, concerns over toxicity and the development of resistance have led to their replacement by newer chemical classes with improved safety profiles and efficacy.[3][4] This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven analysis of these ectoparasiticides.

Efficacy Comparison: A Shift in Standards

Direct comparative efficacy trials between this compound and modern ectoparasiticides are scarce in recent literature due to the discontinuation of many organophosphate uses in livestock. The following tables summarize the efficacy of this compound based on historical use and the documented performance of Ivermectin, Doramectin, and Fipronil from various studies.

Table 1: Efficacy Against Ticks in Cattle
Active IngredientChemical ClassTarget SpeciesEfficacy (%)Duration of ProtectionCitation(s)
This compound OrganophosphateBoophilus spp.Not specified, used for controlNot specified[1][2]
Ivermectin Macrocyclic LactoneBoophilus decoloratusSignificant reductionUp to 28 days[5][6][7]
Ivermectin Macrocyclic LactoneRhipicephalus appendiculatusSignificant reduction-[5][6][7]
Ivermectin Macrocyclic LactoneAmblyomma hebraeumSignificant reduction-[5][6][7]
Doramectin Macrocyclic LactoneRhipicephalus microplus>95% reductionUp to 30 days[8]
Fipronil PhenylpyrazoleBoophilus microplus99.7% (1.0% AI)Up to 8 weeks (100% protection)[9]
Fipronil PhenylpyrazoleRhipicephalus (Boophilus) microplus96.9%Up to 7 days[10]
Table 2: Efficacy Against Lice in Cattle
Active IngredientChemical ClassTarget SpeciesEfficacy (%)Citation(s)
This compound OrganophosphateGeneral liceNot specified, used for control[1][2]
Ivermectin Macrocyclic LactoneLinognathus vituli (sucking louse)100% (eliminated)[5][6][7]
Ivermectin Macrocyclic LactoneDamalinia bovis (biting louse)Reduced, not eliminated[5][6][7]
Doramectin Macrocyclic LactoneDamalinia bovis100% by day 28[11]
Doramectin Macrocyclic LactoneHaematopinus eurysternus100% by day 28[11]
Doramectin Macrocyclic LactoneLinognathus vituli100% by day 28[11]
Doramectin Macrocyclic LactoneSolenopotes capillatus100% by day 28[11]
Doramectin Macrocyclic LactoneLinognathus vituli100%[12]
Doramectin Macrocyclic LactoneHaematopinus eurysternus100%[12]
Doramectin Macrocyclic LactoneSolenopotes capillatus100%[12]
Doramectin Macrocyclic LactoneDamalinia bovis82% reduction[12]
Fipronil PhenylpyrazoleGeneral liceHighly effective[13]
Table 3: Efficacy Against Mites in Cattle
Active IngredientChemical ClassTarget SpeciesEfficacy (%)Citation(s)
This compound OrganophosphateGeneral mitesNot specified, used for control[1][2]
Ivermectin Macrocyclic LactoneSarcoptes scabiei100% (eliminated with subcutaneous injection)[5][6][7]
Doramectin Macrocyclic LactonePsoroptes bovis100%[12]
Doramectin Macrocyclic LactoneSarcoptes scabiei100%[12]
Doramectin Macrocyclic LactoneChorioptes bovis100% by day 14-15 (naturally infested)[11]
Doramectin Macrocyclic LactoneSarcoptes scabiei100% by day 14-15 (naturally infested)[11]
Fipronil PhenylpyrazoleGeneral mitesHighly effective[13]

Experimental Protocols

The methodologies for evaluating ectoparasiticide efficacy have become more standardized over time, with guidelines provided by organizations such as the World Association for the Advancement of Veterinary Parasitology (WAAVP).[14][15] The following protocols are representative of the studies cited for modern ectoparasiticides.

General Experimental Design for Efficacy Trials:

A typical efficacy trial involves the following steps:[16][17][18]

  • Animal Selection: A statistically significant number of cattle of similar age, breed, and weight are selected. Animals are confirmed to have natural or are artificially infested with the target ectoparasite species.

  • Acclimation and Baseline Counts: Animals are acclimated to the study conditions. Baseline parasite counts are conducted to ensure adequate infestation levels and for random allocation to treatment groups.

  • Randomization: Cattle are randomly assigned to a control group (receiving a placebo or no treatment) and one or more treatment groups.

  • Treatment Administration: The test ectoparasiticide is administered according to the proposed label instructions (e.g., pour-on, subcutaneous injection) at a specified dosage.

  • Post-Treatment Parasite Counts: Parasite counts are performed at predetermined intervals (e.g., weekly) for a specified duration to assess the immediate and persistent efficacy of the treatment.

  • Data Analysis: The percentage of efficacy is calculated by comparing the mean parasite counts of the treated group(s) to the control group.

Example Protocol: Ivermectin Efficacy Against Ticks and Lice in Cattle

  • Objective: To evaluate the efficacy of subcutaneous ivermectin against various species of ticks and lice on cattle.

  • Animals: Friesian calves naturally infested with target parasites.[6]

  • Methodology:

    • Cattle were divided into a control group and a treatment group.

    • The treatment group received ivermectin subcutaneously at a dose of 200 µg/kg body weight.[5]

    • For persistent efficacy studies against ticks, treatments were repeated at 14-day intervals over 84 days.[5]

    • Lice counts were conducted at intervals post-treatment. Tick counts involved collecting and counting engorged female ticks that dropped from the animals.

    • Efficacy was determined by comparing the parasite numbers on treated animals to those on control animals.[5]

Example Protocol: Doramectin Pour-On Efficacy Against Mites and Lice

  • Objective: To determine the efficacy of a pour-on formulation of doramectin against lice and mites in cattle.

  • Animals: Cattle with naturally or artificially induced infestations of one or more target parasite species.[11]

  • Methodology:

    • Cattle were randomly allocated to a control group or a group treated with doramectin at 500 µg/kg, applied topically along the backline.[11]

    • Parasite counts were performed approximately weekly from day 0 to day 35.[11]

    • Efficacy was calculated based on the reduction in parasite burdens in the treated group compared to the control group.[11]

Example Protocol: Fipronil Pour-On Therapeutic and Persistent Efficacy Against Ticks

  • Objective: To determine the therapeutic and persistent efficacy of a fipronil pour-on formulation against Boophilus microplus on cattle.

  • Animals: Cattle infested with all parasitic life stages of B. microplus.[9]

  • Methodology:

    • For therapeutic efficacy, cattle were treated once with fipronil at different concentrations (0.25%, 0.5%, or 1.0% active ingredient).

    • For persistent efficacy, cattle were infested with tick larvae at weekly intervals for 13 weeks post-treatment.[9]

    • Efficacy was assessed by counting the number, fecundity, and fertility of engorged female ticks. The Index of Reproduction (IR) was calculated and compared between treated and control groups.[9]

Mechanisms of Action: Signaling Pathways

The differences in efficacy and safety between this compound and modern ectoparasiticides are rooted in their distinct molecular targets within the parasite's nervous system.

This compound (Organophosphate)

This compound, like other organophosphates, acts by inhibiting the enzyme acetylcholinesterase (AChE).[19] This leads to an accumulation of the neurotransmitter acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and death of the parasite.

Fenchlorphos_Mechanism cluster_synapse Cholinergic Synapse ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Nerve Impulse ACh_synapse ACh in Synapse ACh_release->ACh_synapse ACh_synapse->ACh_synapse Accumulation ACh_receptor Nicotinic ACh Receptor (Postsynaptic Neuron) ACh_synapse->ACh_receptor Binds AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolyzed by Na_influx Continuous Na+ Influx (Hyperexcitation) ACh_receptor->Na_influx Opens Channel AChE_inhibited Inhibited AChE This compound This compound This compound->AChE Inhibits Paralysis Paralysis & Death Na_influx->Paralysis

Caption: Mechanism of action of this compound.

Ivermectin and Doramectin (Macrocyclic Lactones)

Macrocyclic lactones, such as ivermectin and doramectin, target glutamate-gated chloride channels (GluCls), which are unique to invertebrates.[20][21][22][23] Binding of these drugs to GluCls causes an influx of chloride ions, leading to hyperpolarization of the nerve and muscle cells, resulting in paralysis and death of the parasite.

Macrocyclic_Lactone_Mechanism cluster_neuron Invertebrate Neuron/Muscle Cell ML Ivermectin/ Doramectin GluCl Glutamate-Gated Chloride Channel (GluCl) ML->GluCl Binds to Cl_channel_open Channel Opens (Irreversibly) GluCl->Cl_channel_open Activates Cl_influx Chloride Ion (Cl-) Influx Cl_channel_open->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Paralysis Paralysis & Death Hyperpolarization->Paralysis

Caption: Mechanism of action of Macrocyclic Lactones.

Fipronil (Phenylpyrazole)

Fipronil is a potent blocker of GABA (gamma-aminobutyric acid)-gated chloride channels in insects.[24][25][26] By blocking these channels, fipronil prevents the influx of chloride ions that would normally inhibit nerve signaling. This leads to hyperexcitation of the central nervous system, resulting in paralysis and death.

Fipronil_Mechanism cluster_neuron Invertebrate Neuron Fipronil Fipronil GABA_receptor GABA-Gated Chloride Channel Fipronil->GABA_receptor Blocks Cl_channel_blocked Chloride Channel Blocked GABA_receptor->Cl_channel_blocked Results in No_Cl_influx No Chloride Ion Influx Cl_channel_blocked->No_Cl_influx Hyperexcitation Hyperexcitation of CNS No_Cl_influx->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

Caption: Mechanism of action of Fipronil.

Conclusion

The landscape of ectoparasite control in livestock has been reshaped by the development of modern parasiticides that offer significant advantages in efficacy, duration of action, and safety over older compounds like this compound. While this compound and other organophosphates were instrumental in their time, the data clearly supports the superior and more targeted performance of macrocyclic lactones and phenylpyrazoles. For researchers and drug development professionals, understanding these differences in performance and mechanism of action is crucial for the continued development of sustainable and effective ectoparasite control strategies.

References

Navigating Multi-Residue Methods: A Comparative Guide to Fenchlorphos Analysis in Food Safety Testing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and efficient detection of pesticide residues in food is paramount for ensuring public health. This guide provides a detailed comparison of multi-residue methods for the analysis of Fenchlorphos, an organophosphate insecticide, in various food matrices. We will delve into the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology and its variations, alongside alternative approaches, supported by experimental data and detailed protocols.

Executive Summary

The robust and reliable quantification of pesticide residues like this compound in diverse and complex food matrices presents a significant analytical challenge. This guide offers a comparative overview of prevalent multi-residue extraction and analytical techniques. The QuEChERS method, coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS), emerges as a dominant and effective approach for this compound analysis. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for a broad range of pesticides, its application to this compound can be more challenging. This guide provides a framework for selecting and validating an appropriate analytical method based on performance characteristics and matrix type.

Comparison of Analytical Methods for this compound

The selection of an analytical method for this compound is influenced by factors such as the food matrix, required sensitivity, and laboratory throughput. The following tables summarize typical performance data for the widely used QuEChERS extraction method followed by either GC-MS/MS or LC-MS/MS analysis. It is important to note that performance characteristics can vary based on the specific food matrix, instrument sensitivity, and method optimization.

Table 1: Performance Comparison of QuEChERS-GC-MS/MS and QuEChERS-LC-MS/MS for this compound Analysis

ParameterQuEChERS-GC-MS/MSQuEChERS-LC-MS/MSAlternative Method (e.g., SPE-GC-MS/MS)
Limit of Detection (LOD) 0.001 - 0.005 mg/kg0.005 - 0.01 mg/kg0.001 - 0.01 mg/kg
Limit of Quantification (LOQ) 0.005 - 0.01 mg/kg[1][2]0.01 - 0.05 mg/kg[3]0.005 - 0.02 mg/kg
Recovery (%) 80 - 110%[1][4]70 - 100%75 - 115%
Precision (RSD %) < 15%[1]< 20%< 15%
Matrix Effects Moderate, can be mitigated with matrix-matched standardsCan be significant, requiring careful matrix-matched calibration[4]Variable, dependent on cleanup efficiency
Throughput HighHighModerate to Low
Cost per Sample LowLowModerate
Advantages High sensitivity and selectivity for this compound.[5] Robust and widely validated.Broad applicability to a wide range of pesticides.Can provide cleaner extracts for complex matrices.
Limitations Not suitable for highly polar or thermally labile compounds.Lower sensitivity for this compound compared to GC-MS/MS.[3]More time-consuming and solvent-intensive.

Experimental Workflow for Multi-Residue Analysis

The general workflow for the analysis of pesticide residues in food samples using a multi-residue method like QuEChERS is depicted below. This process involves sample homogenization, extraction of pesticides, cleanup of the extract to remove interfering matrix components, and finally, instrumental analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Food Sample Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (d-SPE) Extraction->Cleanup GCMS GC-MS/MS Analysis Cleanup->GCMS LCMS LC-MS/MS Analysis Cleanup->LCMS Quantification Quantification & Confirmation GCMS->Quantification LCMS->Quantification Report Final Report Quantification->Report

Experimental workflow for multi-residue pesticide analysis.

Detailed Experimental Protocols

QuEChERS Sample Preparation (Modified from AOAC and EN methods)

This protocol is a generalized version and may require optimization based on the specific food matrix.

a. Sample Homogenization:

  • Weigh 10-15 g of a representative portion of the food sample into a blender.

  • For dry samples, add a specific amount of water to rehydrate before homogenization.

  • Homogenize the sample until a uniform consistency is achieved.

b. Extraction:

  • Transfer a 10 g (for high-moisture samples) or 5 g (for low-moisture samples) homogenized subsample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (with 1% acetic acid for the AOAC method).

  • Add an internal standard solution.

  • Add the appropriate salt mixture (e.g., for AOAC: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate; for EN: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbents. The choice of sorbents depends on the matrix:

    • General Fruits and Vegetables: 150 mg MgSO₄, 25 mg PSA (Primary Secondary Amine).

    • Pigmented Fruits and Vegetables: 150 mg MgSO₄, 25 mg PSA, 7.5 mg GCB (Graphitized Carbon Black).

    • Fatty Matrices: 150 mg MgSO₄, 25 mg PSA, 25 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.

  • The supernatant is ready for GC-MS/MS or LC-MS/MS analysis. For GC-MS/MS, a solvent exchange to a more volatile solvent may be performed.

GC-MS/MS Instrumental Analysis for this compound
  • Gas Chromatograph (GC):

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet: Splitless mode at 250 °C.

    • Oven Program: Start at 70 °C (hold 2 min), ramp to 150 °C at 25 °C/min, then to 300 °C at 5 °C/min (hold 5 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound (Quantifier > Qualifier):

      • m/z 285 > 270

      • m/z 285 > 125

      • (Collision energies should be optimized for the specific instrument).

LC-MS/MS Instrumental Analysis for this compound

While GC-MS/MS is generally preferred for this compound, LC-MS/MS analysis is possible.

  • Liquid Chromatograph (LC):

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Potential MRM Transitions for this compound (Quantifier > Qualifier):

      • m/z 322 > 286

      • m/z 322 > 125

      • (Instrument-specific optimization of parameters like cone voltage and collision energy is crucial for achieving adequate sensitivity).

Alternative Methods: A Brief Overview

While QuEChERS is the predominant method, other techniques can be employed, particularly for challenging matrices.

  • Solid-Phase Extraction (SPE): This technique uses a packed cartridge to selectively adsorb either the analytes of interest or the interfering matrix components. SPE can provide very clean extracts but is generally more time-consuming and uses larger volumes of solvents compared to QuEChERS.

  • Matrix Solid-Phase Dispersion (MSPD): This method involves blending the sample directly with a solid support (e.g., C18) and packing it into a column for elution of the analytes. It can be effective for solid and semi-solid samples.

Conclusion

The validation of a multi-residue method for this compound in food safety testing requires a careful consideration of the analytical technique and the specific food matrix. The QuEChERS method, particularly when coupled with GC-MS/MS, offers a robust, efficient, and sensitive approach for the routine monitoring of this compound residues. While LC-MS/MS provides a broader analytical scope for a larger number of pesticides, its sensitivity for this compound may be a limiting factor. The detailed protocols and comparative data presented in this guide provide a solid foundation for laboratories to establish and validate their own methods, ultimately contributing to a safer food supply. Researchers are encouraged to perform in-house validation to ensure the chosen method meets the required performance criteria for their specific applications.

References

Degradation of Fenchlorphos Across Diverse Soil Environments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available scientific literature reveals significant variations in the degradation rates of the organophosphate insecticide Fenchlorphos across different soil types. This guide synthesizes key findings on the persistence of this compound, offering valuable insights for researchers, environmental scientists, and professionals in drug and pesticide development. The degradation of this compound is primarily influenced by soil composition, microbial activity, and physicochemical properties, with hydrolysis and oxidation being the main degradation pathways.[1] While specific quantitative data for this compound is limited, this guide provides a comparative overview based on available information and data from structurally similar organophosphate pesticides.

Comparative Degradation Rates of this compound

To provide a comparative context, the degradation rates of other pesticides in different soil types are presented below. This data illustrates the principle that soil characteristics significantly impact pesticide persistence. For instance, the herbicide Oxyfluorfen exhibits a half-life of 43.00 days in sandy soil, 60.20 days in sandy loam soil, and 75.25 days in clayey soil, demonstrating slower degradation in soils with higher clay and organic matter content.[2] Similarly, the insecticide Carbaryl has a reported half-life of 7 to 14 days in sandy loam soil and 14 to 28 days in clay loam soil.[3]

Table 1: Comparative Half-Life of Pesticides in Different Soil Types

PesticideSoil TypeHalf-Life (t½) in daysReference
OxyfluorfenSandy Soil43.00[2]
Sandy Loam Soil60.20[2]
Clayey Soil75.25[2]
CarbarylSandy Loam Soil7-14[3]
Clay Loam Soil14-28[3]
FenitrothionSandy Clay Loam Soil19.36[4]
ThiobencarbSandy Clay Loam Soil10.24[4]
This compoundVarious SoilsConsidered non-persistent, degrades readily. Specific half-life data is limited.[1]

Note: The data for Oxyfluorfen, Carbaryl, Fenitrothion, and Thiobencarb are included to illustrate the impact of soil type on pesticide degradation and to provide a comparative framework in the absence of specific, detailed studies on this compound.

Factors Influencing this compound Degradation

The rate of this compound degradation in soil is a complex process governed by a combination of physical, chemical, and biological factors.

  • Soil Type and Composition: The texture and composition of the soil play a critical role. Soils with higher clay and organic matter content tend to adsorb pesticides more strongly, which can sometimes reduce their availability for microbial degradation, potentially leading to a longer half-life.[5][6] Conversely, the higher microbial populations often found in soils rich in organic matter can accelerate degradation.[5][6]

  • Microbial Activity: The primary mechanism for the breakdown of many organic pesticides is microbial degradation.[6] Soil microorganisms utilize the pesticide as a source of carbon and energy, breaking it down into simpler, less toxic compounds.[6] The abundance and diversity of these microbial communities are key determinants of the degradation rate.

  • Soil Moisture: Moisture content influences both microbial activity and chemical hydrolysis.[7] Adequate moisture levels are necessary for microbial functions, while hydrolysis is a chemical reaction with water that breaks down the pesticide molecule.[6]

  • Temperature: Higher temperatures generally increase the rate of both microbial metabolism and chemical reactions, leading to faster degradation of pesticides.[5]

  • pH: The pH of the soil can affect the rate of chemical hydrolysis and the activity of microbial populations.[8] Organophosphate pesticides like this compound are generally more susceptible to hydrolysis under alkaline conditions.[6]

Experimental Protocols for Assessing this compound Degradation in Soil

The standardized method for evaluating the aerobic and anaerobic transformation of chemicals in soil is outlined in the OECD Guideline 307.[9][10][11][12] This protocol provides a framework for determining the rate of degradation and identifying transformation products.

Key Steps of the OECD 307 Protocol:

  • Soil Selection: The guideline recommends using a range of relevant soil types that vary in organic carbon content, pH, clay content, and microbial biomass.[11] Typically, a sandy loam, silty loam, loam, or loamy sand is used.[10]

  • Test Substance Application: The test substance, often radiolabelled (e.g., with ¹⁴C) to trace its fate, is applied to the soil samples.[9] The application rate should correspond to the highest recommended field application rate.[10]

  • Incubation: The treated soil samples are incubated in the dark under controlled temperature (typically 20°C) and moisture conditions.[9] The experiment is usually run for a maximum of 120 days.[9] Both aerobic and, if relevant, anaerobic conditions are tested.

  • Sampling and Analysis: At appropriate time intervals, duplicate soil samples are taken and extracted using suitable solvents.[10] The extracts are then analyzed to quantify the concentration of the parent compound and its transformation products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.[9]

  • Data Analysis: The degradation kinetics are determined by plotting the concentration of the test substance over time. From this data, the half-life (DT₅₀), and the time for 75% (DT₇₅) and 90% (DT₉₀) degradation are calculated.[11]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_selection Select Diverse Soil Types (e.g., Sandy Loam, Clay Loam) application Apply this compound to Soil Samples soil_selection->application substance_prep Prepare this compound Solution (Radiolabelled) substance_prep->application incubation Incubate Samples (Controlled Temp. & Moisture) application->incubation sampling Collect Samples at Time Intervals incubation->sampling extraction Solvent Extraction sampling->extraction quantification Quantify this compound & Metabolites (HPLC, LC-MS) extraction->quantification kinetics Determine Degradation Kinetics (DT50) quantification->kinetics

Caption: Experimental workflow for determining this compound degradation in soil.

Degradation Pathway of this compound

This compound, an organothiophosphate, primarily degrades through hydrolysis and oxidation reactions in the soil environment.[1] The microbial contribution to this process is significant, with various soil microorganisms capable of metabolizing the compound.

The initial and most critical step in the detoxification of many organophosphate pesticides is the cleavage of the phosphoester bond. In the case of this compound, this would involve the breaking of the bond linking the phosphate group to the 2,4,5-trichlorophenyl moiety. This hydrolysis can be both a chemical process, influenced by soil pH and moisture, and a biological process, mediated by microbial enzymes such as phosphatases.

Following the initial hydrolysis, the resulting 2,4,5-trichlorophenol is a key intermediate. This phenolic compound can then undergo further microbial degradation, often involving ring cleavage and eventual mineralization to carbon dioxide and water. The dimethyl phosphorothioate moiety would also be further metabolized.

Degradation_Pathway cluster_degradation Degradation Processes cluster_products Degradation Products cluster_mineralization Further Degradation This compound This compound (O,O-dimethyl O-(2,4,5-trichlorophenyl) phosphorothioate) Hydrolysis Hydrolysis (Chemical & Microbial) This compound->Hydrolysis Cleavage of phosphoester bond Oxidation Oxidation (Microbial) This compound->Oxidation Trichlorophenol 2,4,5-Trichlorophenol Hydrolysis->Trichlorophenol DMTP Dimethyl phosphorothioate Hydrolysis->DMTP Ring_Cleavage Ring Cleavage Trichlorophenol->Ring_Cleavage Mineralization Mineralization (CO2, H2O, etc.) DMTP->Mineralization Ring_Cleavage->Mineralization

Caption: Proposed degradation pathway of this compound in soil.

References

Confirming Fenchlorphos Metabolites: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of drug and pesticide metabolites is a critical step in understanding their efficacy, toxicity, and environmental fate. Fenchlorphos, an organothiophosphate insecticide, undergoes several metabolic transformations in biological systems. High-resolution mass spectrometry (HRMS) has emerged as a powerful tool for the definitive identification of these metabolites, offering significant advantages over traditional analytical techniques. This guide provides an objective comparison of HRMS with gas chromatography-mass spectrometry (GC-MS) for the analysis of this compound and its metabolites, supported by experimental data and detailed methodologies.

Performance Comparison: High-Resolution Mass Spectrometry vs. Gas Chromatography-Mass Spectrometry

The choice of analytical technique for metabolite identification is often a trade-off between sensitivity, selectivity, and the ability to provide unambiguous structural information. High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), offers unparalleled mass accuracy and resolving power, enabling the confident identification of metabolites even in complex biological matrices.

ParameterHigh-Resolution Mass Spectrometry (LC-HRMS)Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Parent Compound (this compound) Detection
Precursor Ion (m/z)~321.9100 (protonated molecule)320 (molecular ion)
Product Ions (m/z)High-resolution fragment ions for structural elucidation285, 204[1]
Metabolite Identification
Expected Metabolites IdentifiedO-desmethyl-fenchlorphos, 2,4,5-trichlorophenol, Dimethyl phosphorothioic acid, Diethyl phosphorodithioateLimited to volatile and thermally stable metabolites
Mass Accuracy< 5 ppmNominal mass
Confidence in IdentificationHigh (elemental composition determination)Moderate (relies on library matching and retention time)
General Performance
SensitivityHigh (sub-ppb levels)High (ppb to ppm levels)
SelectivityVery HighHigh
Sample DerivatizationGenerally not requiredOften required for polar metabolites
ThroughputModerate to HighHigh

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

A universal and effective method for extracting pesticide residues from various matrices.

  • Homogenization: Homogenize 10 g of the sample (e.g., tissue, urine) with 10 mL of water.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, and shake for 1 minute.

  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the acetonitrile supernatant and add it to a d-SPE tube containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate. Vortex for 30 seconds and centrifuge.

  • Analysis: The final extract is ready for injection into the LC-HRMS or GC-MS system.

High-Resolution Mass Spectrometry (LC-HRMS) Analysis
  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization: Heated Electrospray Ionization (HESI) in positive and negative modes.

    • Mass Analyzer: Orbitrap or Time-of-Flight (TOF).

    • Resolution: > 70,000 FWHM.

    • Data Acquisition: Full scan for parent ions and data-dependent MS/MS for fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Analysis
  • Chromatography:

    • Column: Capillary column suitable for pesticide analysis (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: Ramped temperature program to separate analytes.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI).

    • Mass Analyzer: Triple Quadrupole (QqQ).

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted analysis of known metabolites.

Visualizing the Workflow and Metabolic Pathway

To better illustrate the processes involved, the following diagrams outline the experimental workflow for metabolite identification and the metabolic pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup LC_HRMS LC-HRMS Cleanup->LC_HRMS Direct Injection GC_MS GC-MS/MS Cleanup->GC_MS Derivatization (optional) HRMS_Data High-Resolution Data (Accurate Mass, Fragmentation) LC_HRMS->HRMS_Data GCMS_Data Nominal Mass Data (Library Matching) GC_MS->GCMS_Data Identification Metabolite Identification HRMS_Data->Identification GCMS_Data->Identification fenchlorphos_metabolism cluster_phase1 Phase I Metabolism This compound This compound (C8H8Cl3O3PS) Oxidation Oxidation (CYP450) This compound->Oxidation Hydrolysis_POAr Hydrolysis (P-O-Aryl bond) This compound->Hydrolysis_POAr This compound->Hydrolysis_POAr Hydrolysis_POMe Hydrolysis (P-O-Methyl bond) This compound->Hydrolysis_POMe Fenchlorphos_Oxon This compound Oxon (Oxygen Analog) Oxidation->Fenchlorphos_Oxon Trichlorophenol 2,4,5-Trichlorophenol Hydrolysis_POAr->Trichlorophenol DMTP Dimethyl phosphorothioic acid Hydrolysis_POAr->DMTP Desmethyl O-desmethyl-fenchlorphos Hydrolysis_POMe->Desmethyl

References

Safety Operating Guide

Essential Guide to Handling Fenchlorphos: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fenchlorphos. The following procedural steps and data are designed to ensure safe operational use and disposal, fostering a secure laboratory environment.

Hazard Summary

This compound is an organophosphate insecticide that functions as an acetylcholinesterase inhibitor.[1][2][3] It is harmful if swallowed and toxic in contact with skin.[4] The substance can be absorbed through the skin and may cause adverse effects on the nervous system, with symptoms potentially being delayed.[1][5] this compound is also very toxic to aquatic life with long-lasting effects.[4] It is available as a white crystalline solid or as a solution, often in acetonitrile, which is a highly flammable liquid.[1][6][7]

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Impervious gloves such as nitrile rubber or Viton™.[4]Prevents dermal absorption, as this compound is toxic upon skin contact.[1][4]
Eye/Face Protection Safety glasses with side shields or goggles.[4] A face shield should be used in combination with respiratory protection when handling the powder form.[8][9]Protects against splashes and dust, preventing serious eye irritation.[6][7]
Body Protection Wear suitable protective clothing, including a chemical-resistant apron and long-sleeved clothing.[4] Remove and wash contaminated clothing before reuse.[4][9]Minimizes skin contact and contamination of personal clothing. This compound can be absorbed through the skin.[5][8][9]
Respiratory Protection A particulate filter respirator is recommended, adapted to the airborne concentration of the substance, especially when handling powder.[8][9] Use in a well-ventilated area or with local exhaust ventilation.[8][9]Prevents inhalation of dust or mists which can lead to systemic poisoning.[5][8][9] Symptoms of inhalation exposure include dizziness, sweating, and labored breathing.[5][8][9]
Chemical and Physical Properties
PropertyValue
Appearance White to light-tan crystalline solid.[1]
Molecular Formula C8H8Cl3O3PS
Molecular Weight 321.5 g/mol [1]
Melting Point 41°C (106°F)[1][5]
Boiling Point 81°C (177.8°F) (for a solution in acetonitrile)[6]
Flash Point 2°C (35.6°F) (for a solution in acetonitrile)[6]
Solubility in Water Insoluble[5]
Occupational Exposure Limits (OSHA PEL) TWA 15 mg/m³[5]
Occupational Exposure Limits (NIOSH REL) TWA 10 mg/m³[5]

Operational Plan: Handling this compound in a Laboratory Setting

This protocol outlines the step-by-step procedure for safely handling this compound.

1. Preparation:

  • Ensure all necessary PPE is available and in good condition.
  • Work in a designated area, preferably within a chemical fume hood.
  • Have spill cleanup materials readily accessible.
  • Keep ignition sources away, especially when working with this compound solutions in flammable solvents like acetonitrile.[6][7]
  • Ensure safety shower and eyewash stations are accessible and operational.

2. Handling:

  • Don the appropriate PPE: lab coat, long-sleeved clothing, chemical-resistant gloves, and eye protection.
  • When weighing the solid form, prevent dust dispersion.[8][9]
  • If working with a solution, use non-sparking tools and take measures against static discharge.[6]
  • Avoid contact with skin, eyes, and clothing.[4]
  • Do not eat, drink, or smoke in the handling area.[8][9]

3. Post-Handling:

  • Wash hands thoroughly with soap and water after handling and before breaks.[4]
  • Clean the work area, decontaminating surfaces as necessary.
  • Properly remove and store or dispose of PPE. Contaminated disposable items must be discarded as hazardous waste. Reusable items should be cleaned thoroughly.[10]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure safety.

1. Waste Collection:

  • This compound and materials contaminated with it must be treated as hazardous waste.
  • Do not dispose of with household or regular laboratory garbage.[6]
  • Collect all waste in clearly labeled, sealed containers.

2. Disposal Procedure:

  • Disposal must be conducted according to official federal, state, and local regulations.[6]
  • Contact your institution's environmental health and safety department or a licensed hazardous waste disposal company for guidance.
  • Never pour this compound waste down the drain or into the sewage system, as it is very toxic to aquatic life.[6][8][9][11]

3. Empty Container Disposal:

  • Empty containers are still considered hazardous.
  • Triple-rinse the container with a suitable solvent.[11]
  • The rinsate must be collected and disposed of as hazardous waste.
  • Follow institutional guidelines for the disposal of rinsed containers.

Visual Workflow Guides

The following diagrams illustrate key procedural workflows for handling this compound.

Fenchlorphos_Handling_Workflow prep 1. Preparation ppe Don PPE (Gloves, Goggles, Lab Coat) prep->ppe handling 2. Handling ppe->handling procedure Perform Lab Procedure in Fume Hood handling->procedure post 3. Post-Handling procedure->post decontaminate Decontaminate Work Area & Equipment post->decontaminate waste Segregate & Label Waste decontaminate->waste remove_ppe Remove PPE waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash disposal 4. Disposal wash->disposal dispose_waste Dispose of Waste via Authorized Channels disposal->dispose_waste

Caption: Standard Operating Procedure for Handling this compound.

Fenchlorphos_Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill (Size & Location) evacuate->assess small_spill Small Spill? assess->small_spill cleanup Cleanup with Appropriate PPE & Absorbent Material small_spill->cleanup Yes large_spill Contact Emergency Response (EHS) small_spill->large_spill No collect Collect Contaminated Material in Sealed Container cleanup->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Emergency Response Plan for a this compound Spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.